molecular formula C12H8Cl2O2 B1201035 2,3-Bis(chloromethyl)-1,4-naphthoquinone CAS No. 31581-11-0

2,3-Bis(chloromethyl)-1,4-naphthoquinone

Cat. No.: B1201035
CAS No.: 31581-11-0
M. Wt: 255.09 g/mol
InChI Key: GYYQVIJEJDNZFI-UHFFFAOYSA-N
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Description

2,3-Bis(chloromethyl)-1,4-naphthoquinone (CAS 31581-11-0) is a high-value synthetic intermediate primarily recognized for its role in constructing complex quinoid structures. Its main research application lies in organic synthesis, where it serves as a versatile building block. The compound is notably used in consecutive nucleophilic substitution (S RN 1) reactions; for instance, its reaction with anions like 2-nitropropane leads to bis-C-alkylation products. These products can undergo further base-promoted elimination to form dihydroanthraquinone derivatives, which are important scaffolds in medicinal and materials chemistry . As a 1,4-naphthoquinone derivative, it belongs to a class of compounds extensively studied for their diverse biological activities, including antimicrobial and antitumor properties . The reactivity of the naphthoquinone core is characterized by its susceptibility to reduction, oxidation, and addition reactions with various nucleophiles, making it a probe for studying biological interactions . The two chloromethyl groups are excellent leaving groups, enabling efficient functionalization and the design of more complex molecules. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic purposes, nor for human or veterinary use. Please refer to the Safety Data Sheet (SDS) for detailed handling and hazard information. The compound should be handled only by qualified professionals in a well-ventilated laboratory environment, using appropriate personal protective equipment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-bis(chloromethyl)naphthalene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H8Cl2O2/c13-5-9-10(6-14)12(16)8-4-2-1-3-7(8)11(9)15/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYYQVIJEJDNZFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(C2=O)CCl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50185472
Record name 2,3-Bis(chloromethyl)-1,4-naphthoquinone
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Molecular Weight

255.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

31581-11-0
Record name 2,3-Bis(chloromethyl)-1,4-naphthoquinone
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Bis(chloromethyl)-1,4-naphthoquinone
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Record name 2,3-Bis(chloromethyl)-1,4-naphthoquinone
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Synthetic Methodologies and Strategies for 2,3 Bis Chloromethyl 1,4 Naphthoquinone

De Novo Synthesis Approaches to the Naphthoquinone Core

The construction of the 1,4-naphthoquinone (B94277) framework from simpler starting materials is a fundamental aspect of its chemistry. These de novo syntheses provide access to a wide array of substituted derivatives.

Multi-Step Synthesis from Aromatic and Non-Aromatic Precursors

The industrial synthesis of the parent 1,4-naphthoquinone often involves the oxidation of naphthalene (B1677914). scirp.org For substituted naphthoquinones like the 2,3-dimethyl derivative, which is a direct precursor to 2,3-bis(chloromethyl)-1,4-naphthoquinone, multi-step sequences are common. One established route begins with menadione (B1676200) (2-methyl-1,4-naphthoquinone). The synthesis of 2,3-dimethyl-1,4-naphthoquinone (B1194737) from menadione can be achieved through a Diels-Alder reaction with butadiene followed by oxidation.

Another versatile approach to the 1,4-naphthoquinone skeleton is the hetero-Diels-Alder reaction. For instance, the reaction of 5-alkyl/arylallylidene-4-thioxo-2-thiazolidinones with 1,4-naphthoquinones can yield complex fused systems. nih.gov While not a direct route to the target compound, this illustrates the broad utility of cycloaddition strategies in building the core structure.

Convergent and Divergent Synthetic Pathways to the 1,4-Naphthoquinone System

Convergent synthesis, where different fragments of the molecule are prepared separately and then joined, is a powerful strategy. Plant-based biosynthesis of 1,4-naphthoquinones, for example, showcases remarkable instances of convergent evolution, utilizing at least four distinct metabolic routes. nih.gov In the laboratory, a divergent approach is often employed, starting from a common intermediate like 2,3-dichloro-1,4-naphthoquinone to generate a library of derivatives through nucleophilic substitution. mdpi.comnih.govgranthaalayahpublication.orgmdpi.com This highlights the synthetic utility of a pre-formed, functionalized naphthoquinone core. A presentation by Cheng-Wei Tom Chang also discussed the divergent synthesis of bioactive compounds from 1,4-naphthoquinone and azides, further illustrating this synthetic strategy. usu.edu

Functionalization and Modification of Existing Naphthoquinone Frameworks

The direct modification of a pre-existing naphthoquinone ring is often the most efficient route to specifically substituted compounds like this compound.

Direct Chloromethylation Techniques and Mechanistic Considerations

The most direct reported synthesis of this compound involves the free-radical chlorination of 2,3-dimethyl-1,4-naphthoquinone. This reaction is typically carried out using a chlorinating agent such as N-chlorosuccinimide (NCS) in the presence of a radical initiator like benzoyl peroxide. The reaction proceeds through a free-radical chain mechanism where the benzylic hydrogens of the methyl groups are abstracted, followed by reaction with the chlorine source.

The mechanism of action for many naphthoquinones involves their ability to undergo redox cycling to produce reactive oxygen species (ROS) or to act as electrophiles. nih.govmdpi.com While this is more related to their biological activity, the electrophilic nature of the quinone ring is a key consideration in synthetic transformations.

Indirect Routes for Incorporating Bis(chloromethyl) Moieties

While direct chloromethylation is efficient, indirect routes can also be envisioned, although they are less common for this specific compound. One could theoretically start with a precursor bearing hydroxymethyl groups, which are then converted to the corresponding chlorides. For example, the synthesis of 2,3-disubstituted 1,4-naphthoquinones often starts from 2,3-dichloro-1,4-naphthoquinone. researchgate.net This versatile starting material readily undergoes nucleophilic substitution with a variety of nucleophiles, including amines, thiols, and alkoxides, to yield a wide range of derivatives. mdpi.comnih.govgranthaalayahpublication.orgmdpi.comevitachem.com However, the direct introduction of a chloromethyl group via this method is not straightforward.

A hypothetical indirect route could involve the synthesis of 2,3-bis(hydroxymethyl)-1,4-naphthoquinone, followed by treatment with a chlorinating agent like thionyl chloride or phosphorus oxychloride to furnish the desired product.

Green Chemistry Principles and Sustainable Synthesis of this compound

The principles of green chemistry aim to design chemical processes that are more environmentally friendly. researchgate.net In the context of naphthoquinone synthesis, several greener alternatives to traditional methods have been explored.

One notable example is the use of enzymes as catalysts. Laccases, for instance, have been employed in the one-pot synthesis of 1,4-naphthoquinones via an in situ generated p-quinone intermediate from a hydroquinone (B1673460) precursor, followed by a Diels-Alder reaction. rsc.org This method operates in an aqueous medium and avoids the use of hazardous heavy metal reagents. rsc.org Laccase has also been used to catalyze the formation of C-S bonds to produce 1,4-naphthoquinone-2,3-bis-sulfides. researchgate.net

Microwave-assisted organic synthesis is another green approach that has been successfully applied to the synthesis of 2-substituted-1,4-naphthoquinone derivatives, offering benefits such as reduced reaction times, increased energy efficiency, and higher yields. nih.gov Solvent-free reaction conditions, for example using In(OTf)₃ as a catalyst for the synthesis of 1,4-naphthoquinones possessing indole (B1671886) scaffolds, also represent a significant step towards more sustainable chemical production. nih.gov

While there are no specific reports on the application of these green methods for the synthesis of this compound, the principles can be extrapolated. For instance, exploring enzymatic or microwave-assisted conditions for the chloromethylation step could lead to a more sustainable process.

Data Tables

Table 1: Key Precursors and Reagents in the Synthesis of this compound and Related Compounds

Compound/ReagentRoleReference
2,3-Dimethyl-1,4-naphthoquinoneDirect precursor nih.gov
N-Chlorosuccinimide (NCS)Chlorinating agentN/A
Benzoyl PeroxideRadical initiatorN/A
MenadionePrecursor for 2,3-dimethyl-1,4-naphthoquinoneN/A
2,3-Dichloro-1,4-naphthoquinoneVersatile starting material for derivatives mdpi.comnih.govgranthaalayahpublication.orgmdpi.comresearchgate.net
LaccaseEnzyme catalyst for green synthesis rsc.orgresearchgate.net
In(OTf)₃Catalyst for solvent-free synthesis nih.gov

Solvent-Free and Reduced-Solvent Methodologies

In recent years, the principles of green chemistry have driven the development of synthetic protocols that minimize or eliminate the use of hazardous solvents. For the synthesis of the precursor to this compound, which is 2,3-dimethyl-1,4-naphthoquinone, solvent-free approaches to the foundational Diels-Alder reaction have been explored. The Claisen-Schmidt condensation, a related reaction for forming carbon-carbon bonds, has been successfully performed under solvent-free conditions by grinding reactants with a solid catalyst like sodium hydroxide, achieving high yields in short reaction times. ca.gov This suggests the potential for a similar solvent-free mechanochemical approach for the Diels-Alder reaction between 1,4-naphthoquinone and 2,3-dimethyl-1,3-butadiene (B165502). Such a method would offer significant environmental benefits by reducing solvent waste and potentially simplifying product purification. researchgate.netyoutube.com

For the subsequent side-chain chlorination of 2,3-dimethyl-1,4-naphthoquinone, reduced-solvent or solvent-free conditions are also being investigated. While many traditional chlorination reactions are carried out in chlorinated solvents, research into alternative reaction media is ongoing. The use of a minimal amount of a non-hazardous solvent or running the reaction neat (without any solvent) are key strategies. For instance, some chlorination reactions have been successfully carried out in the absence of a solvent by applying heat, although this can sometimes lead to a mixture of products. nih.gov

Catalyst-Driven Synthesis and Catalyst Recycling Strategies

The synthesis of this compound can be significantly enhanced through the use of catalysts, both in the formation of the dimethyl precursor and in the final chlorination step.

The Diels-Alder reaction to form 2,3-dimethyl-1,4-naphthoquinone can be catalyzed by Lewis acids. While this reaction can proceed thermally, catalytic amounts of a Lewis acid can accelerate the reaction and improve yields. google.com The focus in modern synthesis is on the development of recyclable catalysts to improve the economic and environmental viability of the process. Heterogeneous catalysts, such as zeolites or metal oxides, are promising candidates as they can be easily separated from the reaction mixture by filtration and potentially reused.

The side-chain chlorination of the methyl groups on 2,3-dimethyl-1,4-naphthoquinone is a critical step that can be controlled and optimized through catalysis. This transformation typically proceeds via a free-radical mechanism, which can be initiated by UV light (photochemical chlorination) or by the use of radical initiators. nih.govgoogle.comgoogle.comresearchgate.netgoogle.com

Several catalytic systems have been developed for benzylic chlorination:

Photocatalysts: The use of photosensitive catalysts can improve the selectivity and yield of side-chain chlorination. researchgate.net For instance, the combination of N-chlorosuccinimide (NCS) as a chlorine source with a photocatalyst under visible light has been shown to be effective for benzylic C-H bond chlorination. nih.gov

Metal-Based Catalysts: Transition metal catalysts, such as those based on copper (Cu) or iron (Fe), have been employed for selective benzylic chlorination. ufg.brresearchgate.net A Cu(I)Cl/bis(oxazoline) catalyst with N-fluorobenzenesulfonimide (NFSI) as the oxidant and KCl as the chloride source has demonstrated high benzylic selectivity. ufg.br Iron-based catalysts, like FeCl3, have also been used for light-induced benzylic C-H chlorination. researchgate.net

Phosphorus Compounds: Phosphorus trichloride, in combination with other compounds and under UV light, has been used as a catalyst for the side-chain chlorination of alkyl aromatic compounds. nih.gov

Catalyst Recycling: A key consideration in catalyst-driven synthesis is the ability to recover and reuse the catalyst. For homogeneous catalysts, which are in the same phase as the reactants, recovery can be challenging. catalysis.blog However, novel electrochemical methods are being developed that allow for the recovery of precious metal catalysts by reversibly binding them to a polymer surface. rsc.org Heterogeneous catalysts, being in a different phase, are more straightforward to recycle through simple filtration. researchgate.netepo.org The development of robust and recyclable catalysts is crucial for the sustainable production of compounds like this compound. catalysis.blog

Optimization and Scale-Up Considerations in Academic Synthesis

Reaction Condition Optimization for Enhanced Yield and Purity

Optimizing reaction conditions is paramount to maximizing the yield and purity of this compound. This involves a systematic study of various parameters for both the synthesis of the 2,3-dimethyl-1,4-naphthoquinone precursor and its subsequent chlorination.

For the Diels-Alder reaction, key parameters to optimize include the molar ratio of the reactants (1,4-naphthoquinone and 2,3-dimethyl-1,3-butadiene), reaction temperature, and reaction time. In catalytic versions, the choice and loading of the catalyst are also critical. google.com

The side-chain chlorination of 2,3-dimethyl-1,4-naphthoquinone requires careful control to achieve the desired dichlorinated product while minimizing the formation of the monochlorinated intermediate and over-chlorinated products. Key factors for optimization include:

Chlorinating Agent: The choice of chlorinating agent is crucial. N-chlorosuccinimide (NCS) is often preferred in laboratory settings as it is a solid and easier to handle than gaseous chlorine. Sulfuryl chloride (SO2Cl2) is another common reagent for radical chlorination. mdpi.com

Initiator: For photochemical reactions, the wavelength and intensity of the light source are important parameters. google.comresearchgate.net For thermally initiated reactions, the choice and concentration of the radical initiator (e.g., AIBN or benzoyl peroxide) must be optimized.

Temperature: The reaction temperature significantly influences the rate and selectivity of the chlorination. Higher temperatures can favor side-chain chlorination over aromatic ring chlorination. nih.gov

Reaction Time: The duration of the reaction needs to be carefully monitored to ensure complete conversion of the starting material to the desired dichlorinated product without significant formation of byproducts.

A potential strategy to improve selectivity in industrial settings involves partial chlorination followed by separation and recycling of the unreacted starting material. This approach is based on the finding that the partially chlorinated aromatic compound is less susceptible to undesirable ring chlorination. nih.gov

Table 1: Key Parameters for Optimization of this compound Synthesis

Reaction Step Parameter Considerations
Diels-Alder Reaction Reactant Ratio Stoichiometric or slight excess of diene
Temperature Varies depending on thermal or catalytic conditions
Catalyst Type and loading of Lewis acid or heterogeneous catalyst
Solvent Solvent-free, or high-boiling inert solvent
Side-Chain Chlorination Chlorinating Agent NCS, SO2Cl2, Cl2 gas
Initiator UV light, radical initiator (e.g., AIBN)
Temperature Typically elevated to favor side-chain reaction
Catalyst Type and loading of photocatalyst or metal catalyst

Analytical Methodologies for Reaction Monitoring and Product Assessment

Effective monitoring of the reaction progress and accurate assessment of the final product's purity are essential for successful synthesis. A combination of chromatographic and spectroscopic techniques is typically employed.

Reaction Monitoring:

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for qualitatively monitoring the progress of a reaction by observing the disappearance of starting materials and the appearance of products.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for monitoring the reaction mixture. It allows for the separation and identification of the starting material (2,3-dimethyl-1,4-naphthoquinone), the monochlorinated intermediate (2-chloromethyl-3-methyl-1,4-naphthoquinone), and the desired dichlorinated product (this compound). nih.govmdpi.comnih.gov The retention times and mass spectra of these components can be used to track the reaction's progress and identify any byproducts.

Product Assessment:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are indispensable for the structural elucidation and purity assessment of the final product. nih.govnih.gov The 1H NMR spectrum would be expected to show characteristic signals for the aromatic protons of the naphthoquinone ring and a downfield-shifted singlet for the chloromethyl (-CH2Cl) protons. The 13C NMR spectrum would provide information on all the carbon atoms in the molecule, confirming the presence of the carbonyl, aromatic, and chloromethyl carbons. Two-dimensional NMR techniques like HSQC and HMBC can be used for unambiguous assignment of all proton and carbon signals. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the carbonyl (C=O) stretching vibrations of the quinone ring.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the synthesized compound, providing definitive confirmation of its identity.

Table 2: Analytical Techniques for the Synthesis of this compound

Technique Application Information Obtained
TLC Reaction Monitoring Qualitative assessment of reaction progress
GC-MS Reaction Monitoring & Purity Separation and identification of components, detection of byproducts
1H NMR Structure Elucidation & Purity Information on proton environment, chemical shifts, and coupling constants
13C NMR Structure Elucidation Information on the carbon skeleton of the molecule
IR Functional Group Analysis Identification of key functional groups (e.g., C=O)

| HRMS | Identity Confirmation | Precise molecular weight and elemental formula |

Reaction Mechanisms and Chemical Transformations of 2,3 Bis Chloromethyl 1,4 Naphthoquinone

Reactivity of the Chloromethyl Groups

The chloromethyl groups attached to the C2 and C3 positions of the naphthoquinone ring are structurally analogous to benzylic halides. This structural feature renders the methylene (B1212753) carbons highly susceptible to reactions involving the displacement of the chloride leaving group.

The carbon-chlorine bond in the chloromethyl groups is activated by the adjacent π-system of the naphthoquinone ring, facilitating nucleophilic substitution reactions. These reactions can proceed through either SN1 or SN2 pathways, depending on the reaction conditions and the nature of the nucleophile.

The SN2 pathway involves a direct, backside attack by a nucleophile, displacing the chloride ion in a single, concerted step. This mechanism is favored by strong, unhindered nucleophiles and polar aprotic solvents. In contrast, the SN1 pathway proceeds through a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate. This benzylic-type cation is stabilized by the delocalization of the positive charge into the aromatic ring system. The SN1 mechanism is favored by weaker nucleophiles and polar protic solvents that can solvate both the departing leaving group and the carbocation intermediate.

A variety of nucleophiles can be employed to displace the chloro substituents, leading to a wide array of functionalized naphthoquinone derivatives. Research on the related compound, 2,3-dimethyl-1,4-naphthoquinone (B1194737), has shown that nucleophilic attack can occur at the side-chain methyl groups rsc.org. This suggests that the chloromethyl groups of the title compound are prime sites for such reactions.

Table 1: Potential Products from Nucleophilic Substitution Reactions
NucleophileReagent ExampleProduct Class
Amine (R-NH₂)Aniline, Piperidine2,3-Bis(aminomethyl)-1,4-naphthoquinone
Thiol (R-SH)Thiophenol, Sodium Benzothiazole-2-thiolate rsc.org2,3-Bis(thioethermethyl)-1,4-naphthoquinone
Alkoxide (R-O⁻)Sodium Methoxide2,3-Bis(alkoxymethyl)-1,4-naphthoquinone
Cyanide (CN⁻)Sodium Cyanide2,3-Bis(cyanomethyl)-1,4-naphthoquinone

The reaction of the chloromethyl groups with tertiary amines is a classic example of a nucleophilic substitution known as the Menschutkin reaction. wikipedia.org This SN2 reaction involves the nucleophilic attack of the lone pair of the tertiary amine on the electrophilic carbon of the chloromethyl group, displacing the chloride ion. Because 2,3-bis(chloromethyl)-1,4-naphthoquinone possesses two such groups, it can react with two equivalents of a tertiary amine to form a bis-quaternary ammonium (B1175870) salt.

These resulting salts are permanently charged, independent of the solution's pH. wikipedia.org The formation of these charged species is a straightforward and efficient process, often carried out by heating the haloalkane with the amine. google.com This transformation is valuable for modifying the solubility and electronic properties of the naphthoquinone core. Quaternary ammonium compounds themselves have a wide range of applications, including as phase-transfer catalysts and antimicrobial agents. wikipedia.orgnih.gov

Treatment of this compound with a strong, non-nucleophilic base can induce a double elimination reaction (dehydrohalogenation). This process removes two molecules of hydrogen chloride (HCl) to generate a highly reactive intermediate: 2,3-dimethylene-1,4-naphthoquinone.

This intermediate is an o-quinodimethane, a conjugated system containing two exocyclic double bonds. These species are typically not stable enough to be isolated and are generated in situ for use in subsequent reactions. The primary utility of these exocyclic dienes is in pericyclic reactions, where they can act as the 4π-electron component. amanote.com

Reactivity of the Naphthoquinone Ring System

The naphthoquinone ring itself contains an α,β-unsaturated ketone moiety, which is a key functional group for conjugate additions. Furthermore, the double bond of the quinone system can participate as a 2π-electron component in cycloaddition reactions.

The carbon-carbon double bond of the quinone ring is electron-deficient due to the electron-withdrawing effect of the two adjacent carbonyl groups. This makes the ring susceptible to 1,4-conjugate addition, commonly known as the Michael addition, with a wide range of soft nucleophiles. nih.gov

The mechanism involves the attack of the nucleophile on one of the carbon atoms of the double bond (C2 or C3), leading to the formation of a resonance-stabilized enolate intermediate. Subsequent protonation of this enolate yields the hydroquinone (B1673460) adduct, which is typically oxidized back to the quinone level under the reaction conditions or during workup. While nucleophilic substitution on the chloromethyl groups is a primary reaction pathway, conjugate addition to the ring remains a competing possibility, especially with nucleophiles that favor 1,4-addition. Studies on related naphthoquinones demonstrate that nucleophiles like amines and thiols readily add to the ring. nih.govresearchgate.net

The Diels-Alder reaction is a powerful [4+2] cycloaddition for forming six-membered rings. organic-chemistry.org The this compound system can participate in this reaction in two distinct ways.

Naphthoquinone as Dienophile: The electron-deficient double bond of the quinone ring can serve as a potent dienophile (2π component), reacting with an electron-rich conjugated diene (4π component). For instance, 1,4-naphthoquinone (B94277) reacts readily with dienes like 2,3-dimethyl-1,3-butadiene (B165502) to form a tricyclic adduct, which can then be aromatized to an anthraquinone (B42736) derivative. orgsyn.orgchemspider.comchegg.com

Naphthoquinone Derivative as Diene: As described in section 3.1.3, elimination of HCl from this compound generates the highly reactive 2,3-dimethylene-1,4-naphthoquinone intermediate. amanote.com This o-quinodimethane is a conjugated diene and can react with a dienophile. This transformation is particularly useful as it allows for the construction of complex polycyclic systems fused to the naphthoquinone core.

Table 2: Diels-Alder Reactivity of the this compound System
Reaction ModeReactant RolePartner MoleculeProduct TypeReference
As DienophileThis compoundElectron-rich diene (e.g., 2,3-dimethyl-1,3-butadiene)Substituted tetrahydroanthracenedione chemspider.comchegg.com
As Diene PrecursorIn situ generated 2,3-dimethylene-1,4-naphthoquinoneDienophile (e.g., N-phenylmaleimide, dimethyl acetylenedicarboxylate)Fused polycyclic aromatic system amanote.com

Redox Chemistry and Quinone/Hydroquinone Interconversions

The 1,4-naphthoquinone scaffold is a well-known redox-active system, capable of undergoing reversible two-electron reduction to form the corresponding hydroquinone. This interconversion is a fundamental aspect of its chemistry.

This quinone/hydroquinone interconversion is significant as it can be coupled with other chemical processes, potentially influencing the reaction pathways and product distribution. nih.gov The process involves the formation of a semiquinone radical anion intermediate through a single-electron transfer.

Table 1: General Redox Behavior of 1,4-Naphthoquinones

Species Transformation Key Features
Quinone Two-electron reduction Accepts two electrons and two protons.
Semiquinone One-electron reduction/oxidation A radical intermediate, often highly reactive.

| Hydroquinone | Two-electron oxidation | Donates two electrons and two protons to return to the quinone form. |

Intramolecular Rearrangement Reactions and Cyclizations

The presence of two reactive chloromethyl groups at the 2 and 3 positions provides the structural basis for various intramolecular reactions, particularly for the formation of fused ring systems.

Formation of Fused Heterocyclic Ring Systems

This compound is an ideal precursor for the synthesis of fused heterocyclic systems. The two chloromethyl groups can act as electrophilic centers that react with binucleophiles. For instance, reaction with a dinucleophile like a diamine, diol, or dithiol would be expected to lead to the formation of a new heterocyclic ring fused to the naphthoquinone core.

A common strategy involves the reaction with primary diamines (e.g., ethylenediamine) or hydrazines, which would lead to the formation of fused dihydropyrazine (B8608421) or pyridazine (B1198779) derivatives, respectively. The reaction mechanism involves a sequential double nucleophilic substitution, where the nucleophile displaces the chloride ions.

While specific examples for this compound are scarce in the literature, the synthesis of fused heterocycles from the related 2,3-dichloro-1,4-naphthoquinone is a widely employed synthetic strategy. nih.govresearchgate.netgranthaalayahpublication.org This analogous reactivity strongly supports the potential of this compound in similar transformations. The synthesis of naphtho[2,3-d]thiazole-4,9-diones from 2-amino-3-chloronaphthalene-1,4-dione is an example of building a fused heterocyclic ring on the naphthoquinone scaffold. mdpi.com

Solvent-Mediated and Catalyst-Induced Rearrangements

Specific solvent-mediated or catalyst-induced rearrangements for this compound are not well-documented. However, the chloromethyl groups could potentially undergo solvolysis in nucleophilic solvents, leading to the formation of hydroxymethyl or alkoxymethyl derivatives, which could then participate in further reactions.

Lewis acid catalysts could potentially coordinate to the carbonyl oxygens of the quinone, enhancing the electrophilicity of the ring system and possibly facilitating rearrangements or reactions at the chloromethyl positions. For example, BiCl₃ has been used to catalyze the synthesis of 2-amino-1,4-naphthoquinones. rsc.org

Chemo-, Regio-, and Stereoselectivity in Reactions Involving this compound

The concept of selectivity is crucial when multiple reaction pathways are possible. For this compound, which possesses multiple reactive sites, understanding and controlling selectivity is key for synthetic applications.

Chemoselectivity : A primary challenge in the reactions of this compound is the competition between nucleophilic attack at the quinone ring (Michael addition) and nucleophilic substitution at the chloromethyl groups. The choice of nucleophile and reaction conditions would be critical in directing the reaction to one of these sites. Hard nucleophiles are more likely to attack the chloromethyl groups, while soft nucleophiles might favor addition to the quinone ring.

Regioselectivity : When using an unsymmetrical binucleophile to form a fused ring, the regioselectivity of the cyclization would depend on the relative reactivity of the two nucleophilic centers.

Stereoselectivity : If the reactions lead to the formation of new chiral centers, controlling the stereochemical outcome would be a significant synthetic challenge. There is no specific information on stereoselective reactions involving this compound.

Photoinduced Reactions and Photochemical Transformations

The photochemistry of 1,4-naphthoquinones is a rich and well-studied field. The parent molecule can undergo a variety of photochemical transformations, including cycloadditions and acylations.

Upon irradiation, 1,4-naphthoquinone can be excited to its triplet state, which can then react with other molecules. For example, [2+2] photocycloaddition reactions with alkenes are known to occur, leading to the formation of cyclobutane (B1203170) derivatives. It is conceivable that this compound could undergo similar photochemical reactions at the quinone double bond.

Furthermore, the C-Cl bonds in the chloromethyl groups could be susceptible to photolytic cleavage, which would generate radical intermediates. These radicals could then undergo a variety of subsequent reactions, such as dimerization, abstraction of hydrogen atoms from the solvent, or intramolecular cyclization, leading to a complex mixture of products. The specific outcomes would be highly dependent on the reaction conditions, including the wavelength of light used and the nature of the solvent.

Structural Analysis and Conformational Studies of 2,3 Bis Chloromethyl 1,4 Naphthoquinone

Advanced Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopy is fundamental to confirming the molecular structure of 2,3-Bis(chloromethyl)-1,4-naphthoquinone, elucidating the bonding framework, and understanding its electronic and vibrational properties.

Multi-dimensional NMR spectroscopy is an indispensable tool for unambiguously assigning the proton (¹H) and carbon (¹³C) signals and mapping the covalent framework of the molecule.

¹H and ¹³C NMR: A standard one-dimensional ¹H NMR spectrum would be expected to show two main sets of signals: aromatic protons from the naphthoquinone core and aliphatic protons from the two chloromethyl (-CH₂Cl) groups. The aromatic region would likely display a complex pattern corresponding to the four protons on the benzene (B151609) ring, while the chloromethyl protons would appear as a singlet further upfield. The ¹³C NMR spectrum would complement this by showing signals for the carbonyl carbons, the aromatic carbons, and a distinct signal for the methylene (B1212753) carbons of the chloromethyl groups.

COSY (Correlation Spectroscopy): This 2D experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this compound, COSY would be crucial for establishing the connectivity between the adjacent protons on the aromatic ring, helping to assign their specific positions (e.g., H-5, H-6, H-7, H-8). No cross-peaks would be expected between the aromatic protons and the chloromethyl protons, as they are separated by too many bonds.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the chloromethyl proton signal to the chloromethyl carbon signal. Similarly, it would connect each aromatic proton signal to its corresponding aromatic carbon atom, greatly aiding the assignment of the ¹³C spectrum.

Cross-peaks between the protons of the chloromethyl groups and the quaternary carbons C-2 and C-3 of the naphthoquinone ring.

Correlations from the chloromethyl protons to the adjacent carbonyl carbons (C-1 and C-4) would also be possible.

Correlations from the aromatic protons (e.g., H-5 and H-8) to the carbonyl carbons and other carbons in the fused ring system.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximity of protons, which is invaluable for conformational analysis. For a relatively rigid structure like this, NOESY could show correlations between the chloromethyl protons and the aromatic proton at C-5 (and C-8), depending on the rotational conformation of the chloromethyl groups relative to the ring system.

A hypothetical summary of expected NMR data is presented below.

TechniqueExpected Correlations for this compound
COSY Correlations among aromatic protons (H-5, H-6, H-7, H-8).
HSQC Direct one-bond correlations: Aromatic C-H to their respective protons; -CH₂Cl carbon to its protons.
HMBC Key long-range correlations: -CH₂- protons to C-2, C-3, and potentially C-1/C-4. Aromatic protons to various carbons in the fused ring system.
NOESY Through-space correlations: Potential for correlations between -CH₂- protons and H-5/H-8, indicating spatial proximity.

HRMS is essential for confirming the elemental composition of this compound. By providing a highly accurate mass measurement of the molecular ion, it allows for the calculation of a unique molecular formula (C₁₂H₈Cl₂O₂), distinguishing it from other potential isomers or compounds with the same nominal mass.

The isotopic pattern observed in the mass spectrum would be highly characteristic due to the presence of two chlorine atoms. The natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%) would lead to a distinctive M, M+2, and M+4 peak cluster with a predictable intensity ratio, providing unambiguous evidence for the presence of two chlorine atoms in the molecule.

Analysis of the fragmentation pathways can further support the proposed structure. Expected fragmentation events under ionization could include:

Loss of a chlorine radical (•Cl).

Loss of a chloromethyl radical (•CH₂Cl).

Cleavage of hydrogen chloride (HCl).

Loss of carbon monoxide (CO) from the quinone ring, which is a characteristic fragmentation for quinones.

Analytical FeatureExpected Observation for this compound
Molecular Formula C₁₂H₈Cl₂O₂
Precise Mass An exact m/z value corresponding to the calculated mass of C₁₂H₈Cl₂O₂.
Isotopic Pattern A characteristic [M, M+2, M+4] pattern confirming the presence of two chlorine atoms.
Key Fragments Ions corresponding to the loss of Cl, CH₂Cl, and/or CO.

Vibrational spectroscopy probes the characteristic stretching and bending modes of the functional groups within the molecule.

FTIR (Fourier-Transform Infrared) Spectroscopy: The FTIR spectrum would be dominated by strong absorption bands characteristic of the carbonyl (C=O) groups of the quinone system, typically found in the 1650-1690 cm⁻¹ region. Other key absorptions would include:

C=C stretching vibrations from the aromatic and quinoid rings (approx. 1580-1620 cm⁻¹).

C-H stretching from the aromatic ring (above 3000 cm⁻¹) and the aliphatic chloromethyl groups (below 3000 cm⁻¹).

C-Cl stretching vibrations, which typically appear in the fingerprint region (approx. 600-800 cm⁻¹).

Raman Spectroscopy: As a complementary technique, Raman spectroscopy would also detect these vibrations. Due to selection rules, non-polar bonds often give rise to strong Raman signals. Therefore, the C=C bonds of the aromatic system might be particularly prominent. The symmetry of the molecule influences which modes are active in IR and/or Raman, and a combined analysis can provide a more complete vibrational picture.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, as well as how molecules pack together in a crystal lattice.

Analysis of the crystal structure would elucidate the non-covalent forces that govern the supramolecular assembly. For this compound, several types of intermolecular interactions would be anticipated:

π–π Stacking: The planar naphthoquinone ring system is highly conducive to π–π stacking interactions, which would likely be a dominant packing motif, organizing the molecules into columns or layers.

Halogen Bonding: The chlorine atoms could act as halogen bond donors, interacting with the electron-rich oxygen atoms of the carbonyl groups on adjacent molecules (C-Cl···O=C).

Hydrogen Bonding: Although the molecule lacks classic hydrogen bond donors (like O-H or N-H), weak C-H···O hydrogen bonds involving the aromatic or methylene C-H groups and the carbonyl oxygens are highly probable and would contribute significantly to the stability of the crystal lattice.

X-ray crystallography would provide precise data on bond lengths, bond angles, and torsion angles within the molecule. Key conformational features to be determined would include:

The planarity of the naphthoquinone ring system.

The torsion angles describing the orientation of the two chloromethyl groups relative to the plane of the ring. These angles would define the molecule's solid-state conformation and reveal any steric strain or stabilizing intramolecular interactions. The relative orientation of the two C-Cl bonds (syn or anti) with respect to the ring would be definitively established.

Chiroptical Spectroscopy for Chiral Derivatives or Interactions

While this compound is itself an achiral molecule, it can be derivatized to form chiral compounds or interact with other chiral molecules. Chiroptical spectroscopy, which measures the differential interaction of a substance with left and right circularly polarized light, is a powerful tool for elucidating the three-dimensional structure of such chiral systems. wikipedia.org

Electronic Circular Dichroism (ECD) spectroscopy is a technique that measures the difference in absorption of left and right circularly polarized light by a chiral molecule. researchgate.net This differential absorption is only observed for chiral molecules and is highly sensitive to the spatial arrangement of atoms, making it an invaluable method for determining the absolute configuration of stereoisomers. researchgate.net

For a chiral derivative of this compound, the ECD spectrum would be characterized by Cotton effects, which are positive or negative bands corresponding to the electronic transitions of the molecule's chromophores. vlabs.ac.in The naphthoquinone ring system itself is a strong chromophore, and its electronic transitions would be perturbed by the presence of a chiral center, leading to a characteristic ECD spectrum. The sign and intensity of the Cotton effects are directly related to the stereochemistry of the molecule.

In the absence of experimental ECD data for a specific chiral derivative of this compound, theoretical calculations, often employing time-dependent density functional theory (TD-DFT), can be used to predict the ECD spectrum for a given enantiomer. By comparing the calculated spectrum with the experimentally measured one, the absolute configuration of the chiral derivative can be confidently assigned. nih.gov This approach has been successfully applied to various complex organic molecules.

Optical Rotatory Dispersion (ORD) is another chiroptical technique that measures the change in the angle of rotation of plane-polarized light as a function of wavelength. wikipedia.orgvlabs.ac.in An ORD spectrum provides information complementary to an ECD spectrum and can also be used to determine the absolute configuration of chiral molecules. libretexts.org

The ORD curve of a chiral derivative of this compound would exhibit a plain curve at wavelengths far from an absorption band, where the rotation steadily increases or decreases with decreasing wavelength. vlabs.ac.in In the region of an absorption band, the ORD curve shows a characteristic "Cotton effect," with a peak and a trough. vlabs.ac.in The sign of the Cotton effect (positive or negative) is related to the stereochemistry of the molecule. vlabs.ac.inlibretexts.org

Historically, ORD was a primary method for stereochemical assignments before the widespread availability of ECD spectrometers. scispace.com While ECD is often preferred for its higher resolution of individual electronic transitions, ORD remains a valuable tool, particularly when analyzing compounds with multiple chromophores.

Conformational Dynamics and Energetics in Solution

The two chloromethyl groups in this compound can rotate around the C-C bonds connecting them to the naphthoquinone ring. This rotation gives rise to different conformers, and the study of their dynamics and relative energies in solution is crucial for a complete understanding of the molecule's behavior.

Temperature-dependent Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying dynamic processes in molecules, such as the rotation of substituent groups. nih.gov By recording NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals, which can provide quantitative information about the rates of conformational exchange and the energy barriers to rotation. nih.govresearchgate.net

For this compound, the protons of the chloromethyl groups would be expected to show a temperature-dependent NMR spectrum. At high temperatures, if the rotation around the C-C bonds is fast on the NMR timescale, a single, time-averaged signal would be observed for the chloromethyl protons. As the temperature is lowered, the rotation slows down. If the rate of rotation becomes comparable to the NMR timescale, the signal will broaden. At a sufficiently low temperature (the coalescence temperature), the single broad peak will resolve into multiple signals corresponding to the distinct protons in the different, now slowly exchanging, conformers.

Table 1: Hypothetical Temperature-Dependent 1H NMR Data for the Chloromethyl Protons of this compound

Temperature (°C)Appearance of Chloromethyl SignalInferred Rotational Rate
100Sharp singletFast
25Broad singletIntermediate
-50Two distinct signalsSlow

This table is a hypothetical representation to illustrate the expected changes in the NMR spectrum and is not based on experimental data for the specific compound.

The conformation and dynamics of this compound in solution can be significantly influenced by the surrounding solvent molecules. nih.gov The polarity of the solvent can affect the relative stability of different conformers and the height of the rotational energy barriers.

In a non-polar solvent, intramolecular interactions, such as steric hindrance between the two chloromethyl groups or between the chloromethyl groups and the carbonyl oxygens of the naphthoquinone ring, will be the primary determinants of the preferred conformation. In a polar solvent, intermolecular interactions, such as dipole-dipole interactions between the solute and solvent molecules, can become more significant. These interactions can stabilize conformers with a larger dipole moment.

Computational Chemistry and Theoretical Studies of 2,3 Bis Chloromethyl 1,4 Naphthoquinone

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the molecular and electronic properties of 2,3-Bis(chloromethyl)-1,4-naphthoquinone. These methods, grounded in the principles of quantum mechanics, can elucidate the molecule's geometry, orbital energies, and spectroscopic characteristics.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Frontier Molecular Orbital Analysis

Density Functional Theory (DFT) stands as a widely utilized computational method for studying naphthoquinone derivatives due to its balance of accuracy and computational cost. nih.gov DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in the this compound molecule, a process known as geometry optimization. By starting with an initial guess of the molecular structure, the DFT algorithm iteratively adjusts the atomic coordinates to find the minimum energy conformation. The optimized geometry provides key information on bond lengths, bond angles, and dihedral angles.

A critical aspect of DFT analysis is the examination of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO is a significant indicator of the molecule's chemical reactivity and stability. nih.gov A smaller energy gap suggests that the molecule is more easily excitable and thus more reactive. For this compound, the electron-withdrawing nature of the chlorine atoms is expected to influence the energies of these orbitals.

ParameterRepresentative Value
HOMO Energy-7.2 eV
LUMO Energy-3.5 eV
HOMO-LUMO Gap3.7 eV

Note: The values presented in this table are representative and intended for illustrative purposes, based on typical DFT calculations for similar halogenated naphthoquinones.

Ab Initio Methods for Energetic Profiles and Transition State Determination

While DFT is a powerful tool, ab initio methods, which are based on first principles without the use of empirical parameters, can provide a more rigorous treatment of electron correlation. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are often used to calculate highly accurate energetic profiles for chemical reactions. For this compound, ab initio calculations can be employed to map out the potential energy surface for various reactions, such as nucleophilic substitution at the chloromethyl groups.

A key application of these methods is the determination of transition state structures and their corresponding energies. The transition state is the highest energy point along the reaction coordinate and is crucial for understanding the kinetics of a chemical process. By calculating the energy barrier of a reaction, chemists can predict its feasibility and rate.

Prediction of Spectroscopic Parameters

Quantum chemical calculations are instrumental in predicting various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. Time-dependent DFT (TD-DFT) is commonly used to simulate ultraviolet-visible (UV-Vis) absorption spectra, providing information about the electronic transitions within the molecule. scientific.net

Furthermore, the vibrational frequencies of this compound can be calculated and correlated with experimental infrared (IR) and Raman spectra. Each vibrational mode corresponds to a specific type of bond stretching, bending, or twisting within the molecule. The calculated frequencies and their intensities help in the assignment of the peaks observed in experimental spectra. Similarly, nuclear magnetic resonance (NMR) chemical shifts can be predicted, aiding in the interpretation of ¹H and ¹³C NMR spectra.

Spectroscopic ParameterPredicted Value Range
Key IR Stretching Frequencies (C=O)1650-1680 cm⁻¹
Key IR Stretching Frequencies (C-Cl)650-800 cm⁻¹
¹³C NMR Chemical Shift (C=O)180-185 ppm
¹H NMR Chemical Shift (CH₂Cl)4.5-5.0 ppm

Note: The values in this table are illustrative, based on general ranges for similar functional groups and are not from a specific study on this compound.

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide a static picture of a single molecule, Molecular Dynamics (MD) simulations offer a dynamic view of how the molecule behaves over time in a more complex environment. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes the positions and velocities of the atoms as a function of time.

Conformational Sampling and Dynamics in Different Environments

For a flexible molecule like this compound, which has rotatable bonds in its chloromethyl side chains, MD simulations are valuable for exploring its conformational landscape. These simulations can identify the most populated conformations and the energy barriers between them. By running simulations in different environments, such as in a vacuum, in a nonpolar solvent, or in an aqueous solution, one can understand how the surrounding medium influences the molecule's preferred shape and dynamics.

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interaction between a ligand, such as this compound, and a biological macromolecule.

Protein-Ligand Docking Simulations for Binding Site Prediction

Protein-ligand docking simulations are a cornerstone of computational drug discovery, enabling the identification of potential protein targets for a given compound. For this compound, docking studies can be employed to screen a wide array of proteins to predict which ones it is most likely to bind to and inhibit. The process involves generating a three-dimensional model of the compound and docking it into the binding sites of various proteins of therapeutic interest.

The binding affinity, a measure of the strength of the interaction, is calculated using scoring functions. A lower binding energy typically indicates a more stable and favorable interaction. Studies on similar naphthoquinone derivatives have identified several potential protein targets, including protein kinases, topoisomerases, and oxidoreductases. nih.govscielo.brnih.gov For instance, molecular docking of 1,4-naphthoquinone (B94277) derivatives has revealed potential interactions with enzymes like Polo-like kinase 1 (Plk1) and neuraminidase. nih.govbibliomed.org In the case of this compound, the chloromethyl groups are expected to play a significant role in the binding interactions, potentially forming halogen bonds or other specific interactions with amino acid residues in the protein's active site.

Table 1: Potential Protein Targets for this compound Identified Through Homology Modeling and Docking Simulations

Protein TargetPDB IDFunctionPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
Phosphoinositide 3-kinase (PI3K)2ENQCell signaling, proliferation-8.5Val851, Lys802, Asp933
Topoisomerase II1QZRDNA replication and transcription-9.2Arg485, Asn520, Gly759
Epidermal Growth Factor Receptor (EGFR)1M17Cell growth and differentiation-7.8Leu718, Thr790, Met793
B-cell lymphoma 2 (Bcl-2)4IEHApoptosis regulation-8.1Phe101, Arg139, Asp100

This table presents hypothetical data based on docking studies of similar naphthoquinone compounds.

DNA/RNA-Ligand Interaction Modeling for Intercalation and Groove Binding Analysis

Beyond proteins, nucleic acids like DNA and RNA are also significant targets for small molecules. Computational modeling can elucidate the nature of the interaction between this compound and these genetic macromolecules. Two primary modes of interaction are intercalation and groove binding.

Intercalation involves the insertion of a planar molecule, like the naphthoquinone core, between the base pairs of the DNA double helix. This can lead to a distortion of the DNA structure, interfering with processes like replication and transcription. nih.gov Groove binding, on the other hand, involves the ligand fitting into the major or minor grooves of the DNA helix. The substituents on the ligand, in this case, the chloromethyl groups, are critical in determining the preference for groove binding and the specificity of the interaction.

Molecular dynamics simulations can be used to model these interactions over time, providing a more detailed picture of the stability and dynamics of the ligand-DNA complex. These simulations can help predict whether this compound is more likely to act as an intercalator or a groove binder, a crucial piece of information for understanding its potential mechanism of action. nih.gov

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR).

Development of Predictive Models for Mechanistic Biological Activity (e.g., enzyme inhibition potency)

QSAR models are powerful tools for predicting the biological activity of novel compounds based on the activities of a known set of molecules. To develop a QSAR model for this compound and its analogues, a dataset of compounds with experimentally determined enzyme inhibition potencies (e.g., IC50 values) would be required. nih.gov

The process involves calculating a set of molecular descriptors for each compound in the dataset. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, and electronic properties. Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms like artificial neural networks (ANN), are then used to build an equation that correlates the descriptors with the biological activity. brieflands.comcmu.ac.th

Once a statistically robust QSAR model is developed and validated, it can be used to predict the enzyme inhibition potency of new, untested derivatives of this compound. nih.gov This allows for the virtual screening of large libraries of compounds, prioritizing the most promising candidates for synthesis and experimental testing.

Table 2: Hypothetical QSAR Data for a Series of Naphthoquinone Derivatives

CompoundExperimental IC50 (µM)Predicted IC50 (µM)LogPMolecular WeightDipole Moment
Derivative 15.25.52.1250.12.8
Derivative 210.810.12.5264.53.1
Derivative 32.12.41.9243.22.5
This compound 7.57.22.3255.12.9
Derivative 415.314.92.8278.63.4

This table contains illustrative data for a hypothetical QSAR study.

Molecular Descriptors for Structure-Reactivity Correlations

The selection of appropriate molecular descriptors is a critical step in QSAR/QSPR modeling. These descriptors are numerical values that encode information about the chemical structure of a molecule. For correlating the structure of this compound with its reactivity, a variety of descriptors would be relevant.

These can be broadly categorized as:

Topological descriptors: These describe the connectivity of atoms in the molecule.

Geometrical descriptors: These relate to the 3D shape and size of the molecule.

Electronic descriptors: These quantify the distribution of electrons in the molecule and are crucial for understanding reactivity. Examples include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), dipole moment, and atomic charges. cmu.ac.th

Physicochemical descriptors: These include properties like lipophilicity (LogP), which is important for membrane permeability, and molar refractivity, which relates to the volume and polarizability of the molecule. researchgate.net

Table 3: Relevant Molecular Descriptors for QSAR/QSPR Studies of this compound

Descriptor ClassSpecific DescriptorSignificance for Reactivity
ElectronicLUMO EnergyIndicates susceptibility to nucleophilic attack
ElectronicDipole MomentRelates to polar interactions with targets
PhysicochemicalLogPMeasures hydrophobicity, affecting cell penetration
GeometricalMolecular VolumeInfluences steric fit within a binding site
TopologicalWiener IndexDescribes molecular branching and compactness

Mechanistic Investigations of Biological Activities of 2,3 Bis Chloromethyl 1,4 Naphthoquinone

Enzyme Inhibition Mechanisms and Kinetics

The biological activity of many quinone compounds is linked to their ability to interact with and inhibit cellular enzymes. For 1,4-naphthoquinone (B94277) derivatives, this inhibition is a key component of their cytotoxic and anticancer effects. The nature of these interactions can range from reversible binding to irreversible covalent modification of the enzyme.

Characterization of Enzyme Active Site Binding and Inhibition Modes

While direct studies characterizing the active site binding of 2,3-Bis(chloromethyl)-1,4-naphthoquinone to specific enzymes are not extensively detailed in the available literature, the behavior of related 1,4-naphthoquinone derivatives provides significant insights. For instance, certain 2,3-disubstituted-1,4-naphthoquinones have been investigated as inhibitors of enzymes crucial for cancer cell proliferation, such as cell division cycle 25 (Cdc25) phosphatases and mitogen-activated protein kinase kinase 7 (MKK7). nih.gov

Molecular docking studies on these related naphthoquinones have shown that their binding to the enzyme active site can involve specific interactions. For example, the binding of some derivatives to Cdc25B is localized near the catalytically essential Cys473 residue. nih.gov The interactions stabilizing the enzyme-inhibitor complex can include hydrogen bonds and π-π stacking. In one instance, a carboxyl-substituted phenylamine derivative of 1,4-naphthoquinone was shown to form strong hydrogen bonds with an arginine residue (Arg479) within the Cdc25B active site. nih.gov The orientation and binding affinity are highly sensitive to the nature of the substituents at the C2 and C3 positions of the naphthoquinone ring. nih.gov

The general mechanism for many 1,4-naphthoquinones involves their high electrophilicity, which allows for the formation of covalent bonds with nucleophilic groups present in proteins, such as the thiol groups of cysteine residues or the terminal amino group of lysine (B10760008). mdpi.com This suggests that this compound likely acts as an alkylating agent, forming covalent adducts with its target enzymes.

Steady-State and Pre-Steady-State Kinetic Studies of Inhibition

For example, studies on various 2,3-disubstituted 1,4-naphthoquinone derivatives have determined their dissociation constants (Kₑ) for MKK7, with some compounds exhibiting binding affinities in the low micromolar range. nih.gov The substitution pattern on the naphthoquinone core significantly impacts the inhibitory potency. For instance, a derivative with two methoxy (B1213986) groups was found to be inactive, whereas a derivative with two methylthio groups showed a Kₑ of 4.6 μM. nih.gov

In another example, a novel catechol-O-methyltransferase (COMT) inhibitor, BIA 3-202, which is not a naphthoquinone but shares a similar catechol-like functionality, was found to be a fast, tight-binding, and reversible competitive inhibitor with a true Kᵢ value of 0.19 ± 0.02 nM. nih.gov While not directly comparable, this demonstrates the potential for small molecule quinone-like compounds to be highly potent enzyme inhibitors. The lack of specific kinetic data for this compound underscores a gap in the current understanding of its precise inhibitory mechanism.

Inhibitory Activity of Selected 1,4-Naphthoquinone Derivatives Against Various Cancer Cell Lines

CompoundCell LineIC₅₀ (µM)
2-phenylamino-3-acyl-1,4-naphthoquinone derivativeDU-147 (Prostate Cancer)0.82 - 21.66
5-acetoxy-1,4-naphthoquinoneIGROV-1 (Ovarian Carcinoma)7.54
2-hydroxy-3-farnesyl-1,4-naphthoquinoneVariousHighly cytotoxic
2,3-(substituted)-1,4-naphthoquinone derivative (5f)H460 (Lung Cancer)30.48
2,3-(substituted)-1,4-naphthoquinone derivative (8)H460 (Lung Cancer)4.24
2,3-(substituted)-1,4-naphthoquinone derivative (5c)MDA-MB-231 (Breast Cancer)21.6
2,3-(substituted)-1,4-naphthoquinone derivative (8)MDA-MB-231 (Breast Cancer)16.0
2,3-(substituted)-1,4-naphthoquinone derivative (5g)A2780 (Ovarian Cancer)2.68
2,3-(substituted)-1,4-naphthoquinone derivative (8)A2780 (Ovarian Cancer)3.89

IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro. Data sourced from multiple studies on various 1,4-naphthoquinone derivatives. mdpi.comnih.govresearchgate.net

Irreversible vs. Reversible Inhibition Mechanisms

The chemical structure of this compound, with its two reactive chloromethyl groups, strongly suggests that it functions as an irreversible inhibitor. As a bioreductive alkylating agent, it is designed to form stable, covalent bonds with its biological targets. This mode of action is characteristic of many anticancer agents that derive their efficacy from the permanent inactivation of key cellular components.

The general mechanism for such compounds involves the initial reduction of the quinone moiety to a hydroquinone (B1673460). This reduction activates the molecule, leading to the formation of a highly reactive quinone methide intermediate. This intermediate is a potent electrophile that can be attacked by nucleophiles on target molecules, such as the amino acid residues in the active sites of enzymes. The formation of a covalent bond between the inhibitor and the enzyme results in the irreversible loss of enzyme activity.

While direct experimental evidence detailing the irreversible inhibition by this compound is not prevalent in the literature, the well-established chemistry of similar bifunctional alkylating agents supports this mechanism. The cytotoxicity of such compounds is often attributed to their ability to crosslink macromolecules, a process that is inherently irreversible.

Nucleic Acid Interaction Mechanisms

The interaction of this compound with nucleic acids, particularly DNA, is a cornerstone of its biological activity. As a bifunctional alkylating agent, it has the capacity to form covalent adducts with DNA, leading to the disruption of DNA replication and transcription, and ultimately, cell death.

DNA Intercalation, Groove Binding, and Alkylation Studies

The primary mechanism of interaction between this compound and DNA is believed to be alkylation. The process begins with the metabolic reduction of the quinone, which generates a reactive quinone methide. This electrophilic species can then react with nucleophilic sites on the DNA bases.

While specific studies on the DNA interaction of this compound are limited, the behavior of other quinone-based alkylating agents provides a model for its action. These agents are known to form covalent bonds with DNA, and some can induce interstrand cross-links, which are particularly cytotoxic lesions. The ability of some quinone derivatives to inhibit topoisomerase enzymes can be a result of either DNA alkylation or intercalation. scielo.br

There is currently a lack of direct evidence from studies such as footprinting or spectroscopic analysis to confirm whether this compound also engages in DNA intercalation or groove binding. However, its identity as a potent alkylating agent suggests that covalent modification is the predominant and most biologically significant mode of its interaction with DNA.

RNA Interaction and Modulation of RNA Splicing/Translation

The interaction of this compound with RNA is less well-characterized than its interaction with DNA. However, as an alkylating agent, it is plausible that it can also form covalent adducts with RNA molecules. This could potentially interfere with various aspects of RNA function, including its processing, transport, and translation.

There is currently no specific information available from published studies on whether this compound can modulate RNA splicing or directly affect the translational machinery. Research into the effects of other compounds on RNA splicing has shown that modulation of the spliceosome can be a potent anticancer strategy. nih.govnih.gov For instance, the loss of certain splicing factors has been shown to sensitize cancer cells to other therapies. nih.gov Given the reactivity of this compound, it is conceivable that it could impact these processes, but further research is required to elucidate any such mechanisms.

Telomerase Inhibition Mechanisms

The direct inhibition of telomerase by this compound has not been extensively documented in publicly available research. However, the broader class of naphthoquinones has been identified as possessing anticancer properties, which, in some cases, are linked to the modulation of telomerase activity. nih.gov Natural products containing the quinone scaffold have been a source of various telomerase inhibitors. nih.gov

For instance, plumbagin (B1678898) (5-hydroxy-2-methyl-1,4-naphthoquinone), a naturally occurring naphthoquinone, has been shown to sensitize breast cancer cells to the effects of dedicated telomerase inhibitors like MST-312. nih.gov This sensitization suggests that while not all naphthoquinones may be direct, potent inhibitors of the telomerase enzyme itself, they can contribute to telomere dysfunction and enhance the efficacy of other telomerase-targeting therapies. nih.gov The anticancer effects of many natural products are associated with the induction of apoptosis and the downregulation of hTERT, the catalytic subunit of telomerase. nih.gov The general mechanisms by which natural products inhibit telomerase include targeting the catalytic components (hTERT) or the RNA template (hTR). nih.govnih.gov

Given the high reactivity of this compound as an alkylating agent, it is plausible that it could exert an indirect inhibitory effect on telomerase. This could occur through the alkylation of the protein or RNA components of the telomerase complex or by inducing cellular stress pathways that lead to the downregulation of telomerase expression. However, without direct experimental evidence, this remains a hypothesis based on the known activities of related compounds.

Redox Cycling, Reactive Oxygen Species (ROS) Generation, and Antioxidant Systems

Electrochemical Characterization of Redox Potentials

The electrochemical properties of quinones are fundamental to their biological activity, particularly their ability to undergo redox cycling. The redox potential of a quinone determines its capacity to accept electrons and subsequently transfer them to molecular oxygen to generate reactive oxygen species (ROS). The introduction of substituents onto the naphthoquinone ring significantly influences its redox potential.

In aprotic media, quinones typically exhibit two reversible one-electron reduction steps, corresponding to the formation of the semiquinone radical anion (Q•−) and then the dianion (Q2−). nih.gov The precise potential at which these reductions occur is a key determinant of the compound's ability to participate in biological redox reactions.

Table 1: Comparative Redox Potentials of Naphthoquinone Derivatives

CompoundSubstituentsEffect on Redox Potential (Compared to Unsubstituted)Reference(s)
2,3-Dichloro-1,4-naphthoquinone 2,3-DichloroIncreased researchgate.net
2,3-Diamino-1,4-naphthoquinone 2,3-DiaminoDecreased researchgate.net
Quinones with electron-withdrawing groups GeneralIncreased acs.org
Quinones with electron-donating groups GeneralDecreased acs.org
2-Methyl-1,4-naphthoquinone (Menadione) 2-MethylSlightly Decreased acs.org

This table is generated based on established principles of quinone chemistry and data from related compounds, as direct comparative values for this compound were not found.

Cellular ROS Production and Oxidative Stress Induction Mechanisms (in vitro studies)

A primary mechanism of action for many naphthoquinones is the generation of reactive oxygen species (ROS) through redox cycling. mdpi.comnih.gov This process involves the enzymatic or chemical reduction of the quinone to a semiquinone radical, which can then react with molecular oxygen to produce superoxide (B77818) anions (O₂•−). Superoxide can be further converted to other ROS, such as hydrogen peroxide (H₂O₂) and the highly reactive hydroxyl radical (•OH).

Studies on various substituted 1,4-naphthoquinones have consistently demonstrated their ability to increase intracellular ROS levels, leading to oxidative stress and subsequent cellular damage. researchgate.net For example, novel synthetic naphthoquinone derivatives have been shown to induce ROS-mediated apoptosis in cancer cells. nih.gov Specifically, derivatives with high structural resemblance to this compound, such as those bearing phenylamino (B1219803) moieties, have been found to trigger significant hydrogen peroxide production in A549 lung cancer cells. mdpi.com This induction of ROS is a key factor in their cytotoxic activity. mdpi.comnih.gov

The process of ROS generation by this compound can be summarized as follows:

Reduction: The naphthoquinone moiety is reduced by cellular reductases (e.g., NADPH-cytochrome P450 reductase) to its semiquinone radical form.

Oxygen Activation: The semiquinone radical transfers an electron to molecular oxygen (O₂), regenerating the parent quinone and forming a superoxide radical (O₂•−).

Cascade Formation: The superoxide radical can be dismutated to hydrogen peroxide (H₂O₂) by superoxide dismutase (SOD). H₂O₂ can then be converted to the highly reactive hydroxyl radical (•OH) via the Fenton reaction in the presence of ferrous ions.

This continuous cycle of reduction and oxidation leads to a significant accumulation of ROS, overwhelming the cell's antioxidant capacity and resulting in oxidative damage to lipids, proteins, and DNA, ultimately triggering apoptotic cell death.

Interaction with Cellular Antioxidant Defense Systems (e.g., Glutathione)

The high electrophilicity of this compound makes it a prime candidate for interaction with cellular nucleophiles, most notably glutathione (B108866) (GSH). GSH is a critical component of the cellular antioxidant defense system, and its depletion can render cells vulnerable to oxidative damage.

The interaction between this compound and GSH can occur through two primary mechanisms:

Michael Addition: The α,β-unsaturated carbonyl system of the naphthoquinone ring is susceptible to nucleophilic attack by the thiol group of GSH. This Michael addition reaction results in the formation of a glutathione conjugate.

Nucleophilic Substitution: The two chloromethyl groups at the 2 and 3 positions are highly reactive electrophilic centers. The chlorine atoms are good leaving groups, and the benzylic nature of the carbon atoms makes them susceptible to Sₙ2-type nucleophilic substitution by the thiolate anion of GSH. This reaction would also lead to the formation of a glutathione conjugate, releasing hydrochloric acid.

The reaction of haloalkanes with sodium hydrosulfide (B80085) is a known method for thiol synthesis, indicating the high reactivity of the C-Cl bond towards sulfur nucleophiles. wikipedia.org Furthermore, the enzymatic conjugation of electrophiles with GSH is often catalyzed by glutathione S-transferases (GSTs). nih.govnih.gov These enzymes can facilitate the reaction of compounds like this compound with GSH, leading to their detoxification. However, this process also consumes GSH, which can lead to a state of oxidative stress if the rate of depletion exceeds the rate of synthesis. The depletion of cellular glutathione has been associated with the fungitoxic action of related compounds like chlorothalonil, which also reacts with GSH. researchgate.net

Protein Modification and Adduct Formation

Covalent Adduct Formation with Cysteine, Lysine, and Histidine Residues

The electrophilic nature of this compound facilitates the formation of covalent adducts with nucleophilic amino acid residues in proteins. This irreversible modification can alter protein structure and function, leading to the disruption of cellular signaling pathways and ultimately contributing to cytotoxicity. The primary targets for adduction are the side chains of cysteine, lysine, and histidine.

Cysteine: The thiol group of cysteine is a soft nucleophile and is particularly reactive towards both the Michael acceptor sites on the quinone ring and the electrophilic chloromethyl groups. ox.ac.uknih.gov Alkylation of cysteine residues by electrophiles is a well-established mechanism of protein modification. ox.ac.uk The reaction of the chloromethyl groups with cysteine would proceed via nucleophilic substitution, forming a stable thioether bond. explorationpub.comnih.gov

Lysine: The primary amine group in the side chain of lysine is also a potent nucleophile that can react with the electrophilic centers of this compound. Studies with other quinones have confirmed the formation of adducts with lysine residues. nih.gov

Histidine: The imidazole (B134444) ring of histidine contains a nucleophilic nitrogen atom that can also participate in covalent bond formation with electrophilic compounds. nih.gov

Mass spectrometry-based proteomic approaches have been instrumental in identifying the specific protein targets and adduction sites of quinones. nih.gov For instance, studies on p-benzoquinone have revealed specific adduction to cysteine residues in enzymes like glyceraldehyde-3-phosphate dehydrogenase (GAPDH). nih.gov Given the enhanced reactivity conferred by the two chloromethyl groups, it is highly probable that this compound forms adducts with a range of cellular proteins, contributing significantly to its biological activity. rsc.org

Table 2: Potential Sites of Covalent Adduct Formation on Amino Acid Residues by this compound

Amino AcidNucleophilic GroupType of ReactionPotential ProductReference(s)
Cysteine Thiol (-SH)Michael Addition / Nucleophilic SubstitutionThioether linkage ox.ac.uknih.govexplorationpub.comnih.gov
Lysine Amine (-NH₂)Michael Addition / Nucleophilic SubstitutionAmine linkage nih.gov
Histidine Imidazole RingMichael Addition / Nucleophilic SubstitutionN-alkylated imidazole nih.gov

This table outlines the probable reactions based on the known reactivity of the functional groups present in this compound and the nucleophilic amino acids.

Modulation of Protein Function via Electrophilic Adduction

This compound functions as a bioreductive alkylating agent. nih.gov Its electrophilic nature is a key determinant of its biological activity. The 1,4-naphthoquinone core can undergo reduction to a hydroquinone, which then generates a highly reactive quinone methide species. This reactive intermediate is capable of forming covalent adducts with cellular macromolecules, including proteins.

The formation of these adducts can significantly alter protein structure and function. The primary targets for such electrophilic attack are nucleophilic residues within proteins, most notably the thiol groups of cysteine residues. nih.gov This adduction can lead to a variety of consequences, such as enzyme inhibition, disruption of protein-protein interactions, and interference with normal cellular signaling pathways.

Proteomic Approaches for Target Identification

While the general mechanism of electrophilic adduction to proteins by 1,4-naphthoquinones is established, specific proteomic studies to identify the full spectrum of protein targets for this compound are not extensively available in the current literature. However, proteomic approaches are crucial for comprehensively understanding the molecular effects of such compounds.

Label-free quantitative proteomics has been successfully employed to analyze the effects of other naphthoquinone derivatives, such as 2-methoxy-1,4-naphthoquinone, on various organisms and cell lines. nih.govnih.gov These studies have identified a range of differentially expressed proteins involved in critical cellular processes like cytoskeletal function, mRNA processing, and oxidative stress response upon treatment with the respective naphthoquinone. nih.govnih.gov

The application of similar proteomic techniques, such as affinity chromatography using a derivatized this compound as bait, could enable the "fishing" and subsequent identification of its direct protein binding partners within the cell. nih.gov Such studies would provide invaluable, specific insights into the molecular pathways most significantly impacted by this particular compound.

Cell Cycle Modulation and Apoptotic Pathway Induction (in vitro/cell-based mechanistic studies)

This compound has been shown to impact cell proliferation and viability, with its mechanisms of action involving the modulation of the cell cycle and the induction of programmed cell death pathways.

Effects on Cell Proliferation and Viability in Cell Lines (mechanistic insights)

Studies have demonstrated that this compound inhibits the growth of Sarcoma 180 ascites cells in vivo. nih.gov The mechanistic basis for this antiproliferative effect is multifactorial. A key aspect is the compound's ability to interfere with the synthesis of essential macromolecules.

Research has shown that this compound inhibits the incorporation of precursors into DNA, RNA, and protein in Sarcoma 180 ascites cells, with DNA biosynthesis being the most significantly affected process. nih.gov This inhibition of DNA synthesis is, at least in part, a consequence of the compound's impact on mitochondrial function. It has been observed to uncouple oxidative phosphorylation, leading to a decrease in intracellular ATP levels. nih.gov This energy depletion, in turn, hampers the conversion of thymidine (B127349) to its nucleotide forms, a critical step in DNA synthesis. nih.gov

The following table summarizes the inhibitory effects of this compound on macromolecule synthesis in Sarcoma 180 ascites cells.

Macromolecule SynthesisEffect of this compound
DNA SynthesisInhibited
RNA SynthesisInhibited
Protein SynthesisInhibited

Table 1: Effect of this compound on Macromolecule Synthesis in Sarcoma 180 Ascites Cells.

Molecular Pathways Involved in Apoptosis and Necroptosis Induction

The induction of apoptosis, or programmed cell death, is a common mechanism of action for many anticancer compounds, including various 1,4-naphthoquinone derivatives. While specific studies detailing the apoptotic pathways induced by this compound are limited, the broader class of naphthoquinones is known to trigger apoptosis through multiple mechanisms.

These can include the generation of reactive oxygen species (ROS), which leads to cellular stress and damage, and the direct interaction with and modulation of key apoptotic proteins. For instance, other naphthoquinones have been shown to induce apoptosis in cancer cells in a caspase-dependent manner. mdpi.com

Necroptosis, a form of programmed necrosis, is another regulated cell death pathway that can be triggered by certain stimuli, particularly when apoptosis is inhibited. nih.govnih.gov It is mediated by a signaling cascade involving receptor-interacting protein kinases (RIPK1 and RIPK3) and mixed lineage kinase domain-like protein (MLKL). nih.gov There is currently no specific evidence to suggest that this compound induces necroptosis. Further investigation is required to determine if this pathway is relevant to the compound's biological activity.

Epigenetic Regulation Mechanisms

Epigenetic modifications, such as histone acetylation, play a crucial role in regulating gene expression and are often dysregulated in diseases like cancer.

Histone Deacetylase (HDAC) Inhibition Mechanisms

Histone deacetylases (HDACs) are enzymes that remove acetyl groups from histones, leading to a more condensed chromatin structure and generally transcriptional repression. nih.gov Inhibitors of HDACs can restore the expression of tumor suppressor genes and are a validated class of anticancer agents. nih.gov

Currently, there is no direct scientific evidence to indicate that this compound functions as an inhibitor of histone deacetylases. While other natural and synthetic compounds have been identified as HDAC inhibitors, this specific activity has not been reported for this compound. nih.govnih.gov Molecular modeling and in vitro enzymatic assays would be necessary to explore this potential mechanism of action.

DNA Methyltransferase (DNMT) Inhibition Mechanisms

Currently, there is a lack of specific research findings detailing the direct inhibitory mechanisms of this compound on DNA methyltransferases (DNMTs). Scientific literature, based on available search results, does not provide evidence or investigation into whether this compound directly binds to, or otherwise inhibits the enzymatic activity of, DNMTs such as DNMT1, DNMT3a, or DNMT3b.

While the broader class of 1,4-naphthoquinones has been a subject of interest for various biological activities, specific data on the interaction between this compound and DNMTs, including any potential for covalent or non-covalent binding to the catalytic sites of these enzymes, remains uncharacterized in the reviewed literature. Therefore, a detailed mechanistic description of DNMT inhibition by this specific compound cannot be provided at this time.

Effects on Chromatin Remodeling

Detailed studies concerning the direct effects of this compound on chromatin remodeling processes are not available in the current body of scientific literature. The process of chromatin remodeling, which involves the alteration of chromatin structure to control gene expression through mechanisms such as histone modifications and the actions of chromatin remodeling complexes, has not been specifically investigated in the context of this compound.

Consequently, there is no information on whether this compound influences the activity of histone acetyltransferases (HATs), histone deacetylases (HDACs), histone methyltransferases (HMTs), or histone demethylases (HDMs). Furthermore, its potential impact on the function of ATP-dependent chromatin remodeling complexes has not been documented. Research is required to determine if this compound has any role in modulating the epigenetic landscape through alterations in chromatin structure.

Applications in Chemical Biology and Medicinal Chemistry Research

Design and Synthesis of Chemical Probes for Biological Systems

Chemical probes are essential tools for dissecting complex biological processes. The reactivity of the chlorine atoms in 2,3-Bis(chloromethyl)-1,4-naphthoquinone makes it an excellent starting material for the synthesis of such probes.

Fluorescent probes are indispensable for visualizing and tracking biological molecules and events within living cells. While direct examples of fluorescent probes synthesized from this compound are not extensively documented, the inherent reactivity of the chloromethyl groups provides a clear pathway for their creation. These reactive sites are susceptible to nucleophilic substitution by fluorophore-containing molecules, such as amines or thiols. This allows for the covalent attachment of a fluorescent tag to the naphthoquinone scaffold.

For instance, the synthesis of fluorescent naphtho[2,3-d]thiazole-4,9-diones has been reported, demonstrating that the 1,4-naphthoquinone (B94277) core can be part of a fluorescent system. nih.gov The chloromethyl groups of this compound could be reacted with a variety of fluorescent dyes that possess a suitable nucleophilic group, thereby generating a new class of fluorescent probes. These probes could then be employed in cellular imaging experiments to study their uptake, subcellular localization, and interaction with potential biological targets. The naphthoquinone moiety itself can influence the photophysical properties of the attached fluorophore and may also serve as a targeting element due to its affinity for certain cellular components.

Identifying the molecular targets of bioactive compounds is a critical step in understanding their mechanism of action. Affinity probes, which typically consist of a targeting molecule, a reactive group for covalent binding, and a reporter tag (e.g., biotin), are powerful tools for this purpose. The two chloromethyl groups of this compound serve as built-in reactive moieties. These electrophilic centers can react with nucleophilic residues (e.g., cysteine, lysine (B10760008), histidine) on target proteins, leading to the formation of a stable covalent bond.

To create an affinity probe, one of the chloromethyl groups could be substituted with a reporter tag, such as biotin (B1667282), via a linker. The resulting molecule would retain a reactive chloromethyl group to trap binding partners. Alternatively, both chloromethyl groups could be utilized for cross-linking interacting proteins. Following incubation with a cell lysate or in living cells, the covalently labeled proteins can be enriched using the reporter tag (e.g., streptavidin-coated beads for a biotin tag) and subsequently identified by mass spectrometry. This approach allows for the unbiased identification of proteins that interact with the naphthoquinone scaffold.

Scaffold Development for Early-Stage Drug Discovery Efforts

The 1,4-naphthoquinone scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets with high affinity. rsc.org Consequently, this compound represents an attractive starting point for the development of novel therapeutic agents.

In drug discovery, lead compounds are molecules that show promising biological activity and serve as the basis for further optimization. The high reactivity of this compound allows for the rapid generation of a diverse range of derivatives for screening. By reacting it with various nucleophiles, such as amines, thiols, and alcohols, a library of compounds with different substituents at the 2 and 3 positions can be synthesized. granthaalayahpublication.org

This strategy has been successfully employed with the related compound, 2,3-dichloro-1,4-naphthoquinone, to generate libraries of amino- and thio-substituted naphthoquinones with potent anticancer and antimicrobial activities. nih.govnih.gov Structure-activity relationship (SAR) studies on these libraries have provided valuable insights into the features required for biological activity. For example, the introduction of specific side chains has been shown to enhance cytotoxicity against cancer cell lines. mdpi.com Similarly, starting from this compound, medicinal chemists can systematically modify the substituents to improve potency, selectivity, and pharmacokinetic properties, a crucial process in lead optimization. nih.gov

Table 1: Examples of Lead Optimization Strategies for Naphthoquinone Derivatives

Starting MaterialModification StrategyResulting Compound ClassTherapeutic Target/Application
2,3-Dichloro-1,4-naphthoquinoneNucleophilic substitution with various amines2-Amino-3-chloro-1,4-naphthoquinonesAnticancer, Antimicrobial
2,3-Dichloro-1,4-naphthoquinoneReaction with thiols2,3-Bis(organothio)-1,4-naphthoquinonesAnticancer
2-Hydroxy-1,4-naphthoquinone (B1674593) (Lawsone)Mannich reaction with aldehydes and amines2-Hydroxy-3-(aminomethyl)-1,4-naphthoquinonesAnticancer, Antimalarial

This table provides illustrative examples of how the 1,4-naphthoquinone scaffold is modified to generate lead compounds. A similar approach can be applied to this compound.

Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-molecular-weight compounds (fragments) that bind weakly to a biological target. nih.govyoutube.com The 2,3-disubstituted-1,4-naphthoquinone core can be considered a molecular fragment. The chloromethyl groups provide a means to grow or link these fragments to enhance binding affinity.

In a typical FBDD campaign, a library of fragments is screened for binding to a target protein. Once a hit is identified, its binding mode is determined, often by X-ray crystallography. The chloromethyl groups of this compound offer a straightforward strategy for fragment elaboration. For example, if a fragment containing a nucleophilic group is found to bind to a target, it could be reacted with this compound to create a more potent ligand. This approach allows for the exploration of the chemical space around the initial fragment hit in a rational and efficient manner.

Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry is a technique used to synthesize a large number of different but structurally related molecules in a short period. nih.gov The high reactivity and bifunctional nature of this compound make it an ideal building block for combinatorial library synthesis.

By employing a split-and-pool synthesis strategy, it is possible to generate vast libraries of 1,4-naphthoquinone derivatives. In this approach, a solid support is divided into multiple portions, and each portion is reacted with a different nucleophile to substitute one of the chloromethyl groups. The portions are then combined, mixed, and split again for reaction with a second set of nucleophiles to substitute the remaining chloromethyl group. This process can be repeated to create a library with a high degree of molecular diversity.

A similar strategy has been used to create a small library of (2-chloroethylthio)-1,4-naphthoquinone derivatives by reacting halogenoquinones with 2-mercaptoethanol. nih.gov This demonstrates the feasibility of using substituted naphthoquinones as scaffolds for library generation. The resulting libraries of compounds derived from this compound can then be screened against various biological targets to identify new hit compounds for drug discovery and chemical biology research.

Generation of Diverse Analog Libraries for High-Throughput Screening

The development of diverse chemical libraries is a cornerstone of modern drug discovery, enabling the high-throughput screening (HTS) of thousands of compounds to identify hits against biological targets. The this compound molecule is an ideal starting point for generating such libraries due to the high reactivity of its two benzylic chloride groups. These groups can readily undergo nucleophilic substitution reactions with a wide array of nucleophiles.

This strategy is well-precedented in the closely related compound, 2,3-dichloro-1,4-naphthoquinone, which is widely used to introduce nitrogen, oxygen, and sulfur nucleophiles at the C2 and C3 positions. nih.govresearchgate.net Analogously, the chloromethyl groups of this compound can serve as electrophilic sites for reaction with various functional groups, leading to a vast number of derivatives. By systematically reacting the parent compound with a collection of diverse building blocks (e.g., amines, thiols, alcohols, anilines), a large and structurally varied library of analogs can be produced. nih.gov

For instance, a library of 1,360 amides based on the 1,4-naphthoquinone scaffold was synthesized to screen for inhibitors of trypanothione (B104310) reductase from Trypanosoma cruzi, demonstrating the power of this approach in identifying potent and specific enzyme inhibitors. nih.gov The National Cancer Institute (NCI) has also utilized this strategy, screening libraries of quinone-based compounds against a panel of human tumor cell lines to identify agents with significant growth inhibition properties. mdpi.com

The primary goal of generating these libraries is to comprehensively explore the chemical space around the 1,4-naphthoquinone core. The data from HTS can then be used to build robust SAR models, guiding the rational design of next-generation compounds with improved potency, selectivity, and drug-like properties.

Table 1: Representative Nucleophiles for Library Generation
Nucleophile ClassExample NucleophileResulting Functional GroupPotential for Diversity
AminesPiperidineTertiary AmineHigh (Vast number of primary/secondary amines available)
ThiolsThiophenolThioetherHigh (Wide variety of alkyl and aryl thiols)
Anilines4-MethoxyanilineSubstituted ArylamineHigh (Extensive range of substituted anilines)
AlcoholsEthanolEtherModerate (Requires specific reaction conditions)
AzidesSodium AzideAzide (for click chemistry)Very High (Subsequent reaction with alkynes)

Automated Synthesis Techniques for Library Production

To efficiently produce the large and diverse compound libraries required for HTS, medicinal chemistry has increasingly turned to automated synthesis techniques. oxfordglobal.com These technologies are directly applicable to the generation of analog libraries from this compound. Automated systems enhance the efficiency, precision, and reproducibility of chemical synthesis, allowing for the rapid creation of hundreds or thousands of compounds. oxfordglobal.com

Key automated technologies include:

Parallel Synthesis: This technique involves conducting multiple, separate reactions simultaneously in a parallel format, such as in a 96-well plate. Each well can contain the parent naphthoquinone scaffold and a different nucleophile, allowing for the creation of a unique compound in each well. This approach was successfully used to generate a large library of 1,4-naphthoquinones for screening. nih.gov

Robotic Liquid Handlers: These robots automate the precise dispensing of reagents, solvents, and catalysts, minimizing human error and enabling high-throughput workflows. They are central to managing the large number of reagents needed for a diverse library.

Flow Chemistry: In flow chemistry systems, reagents are continuously pumped through reactors. This allows for rapid reaction optimization, improved safety, and straightforward scaling. The integration of automation with flow chemistry can create a fully autonomous system for synthesis, purification, and analysis. nih.gov

By combining the reactive this compound scaffold with automated parallel synthesis, researchers can rapidly build extensive libraries. researchgate.net This accelerates the design-make-test-analyze cycle, which is fundamental to modern drug discovery, enabling a more efficient exploration of SAR and the timely identification of promising lead compounds.

Prodrug Design and Targeted Delivery Strategies (Conceptual and Research-Oriented)

A significant challenge in cancer therapy is delivering cytotoxic agents specifically to tumor cells while sparing healthy tissues. The 1,4-naphthoquinone structure is an attractive core for developing prodrugs and targeted therapies due to its inherent redox properties and synthetically accessible structure. nih.govbiomat-trans.com

Bioreversible Linker Design for Intracellular Activation

A prodrug is an inactive or less active molecule that is metabolically converted into its active form within the body. For quinone-based compounds, a common strategy involves leveraging the unique redox environment of tumor cells. nih.gov Many solid tumors exhibit hypoxia (low oxygen levels), which leads to the upregulation of reductive enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1). researchgate.net

The 1,4-naphthoquinone core of this compound can act as a "bioreductive trigger." nih.govresearchgate.net In the oxygen-rich environment of healthy tissue, the quinone remains stable. However, upon reaching a hypoxic tumor environment, it can be reduced by enzymes to its hydroquinone (B1673460) form. nih.gov This chemical transformation can be engineered to trigger the cleavage of a bioreversible linker, releasing a potent cytotoxic agent precisely at the target site.

Conceptually, the chloromethyl groups could be replaced with a linker system that is stable when attached to the quinone but becomes unstable upon reduction to the hydroquinone. This cleavage could unmask the active form of the drug. Research in this area has explored various linker types, such as quinone propionic acids (QPAs), which can be attached to a drug and are cleaved upon a reductive trigger. researchgate.net This approach offers a powerful method for achieving tumor-selective drug activation, thereby increasing the therapeutic index of the cytotoxic payload.

Derivatization and Structure Activity Relationship Sar Studies of 2,3 Bis Chloromethyl 1,4 Naphthoquinone Analogs

Synthesis of Analogs with Modified Chloromethyl Groups

The primary mode of derivatization for the 2,3-bis(chloromethyl)-1,4-naphthoquinone scaffold involves the modification of the two highly reactive chloromethyl groups. These benzylic chloride-like substituents are excellent electrophiles, poised for nucleophilic substitution reactions.

Amine, Ether, and Thioether Derivatives

The chloromethyl groups are susceptible to substitution by a variety of nucleophiles, including amines, alcohols, and thiols, leading to the formation of amine, ether, and thioether derivatives, respectively. The general synthetic approach involves reacting this compound with the desired nucleophile, often in the presence of a base to neutralize the HCl generated during the reaction.

Amine Derivatives: The reaction with primary and secondary amines yields the corresponding 2,3-bis(aminomethyl)-1,4-naphthoquinone derivatives. These reactions are analogous to the well-established amination of 2,3-dichloro-1,4-naphthoquinone, which readily reacts with various amines. researchgate.netnih.govresearchgate.net For instance, the synthesis of amino acid derivatives of 1,4-naphthoquinone (B94277) has been achieved by reacting 2,3-dichloro-1,4-naphthoquinone with the amino group of the amino acid. nih.gov A similar strategy can be envisioned for this compound, where the chloromethyl groups would be targeted by the nucleophilic amine.

Ether and Thioether Derivatives: Similarly, alkoxides and thiolates can displace the chloride ions to form ether and thioether linkages. The synthesis of thioether derivatives of naphthoquinones is well-documented, often starting from precursors like 2-hydroxy-1,4-naphthoquinone (B1674593) (lawsone) or halogenated naphthoquinones. frontiersin.orgnih.gov For example, 2,3-bis-sulfides of 1,4-naphthoquinone have been synthesized in a one-pot reaction from 1,4-naphthohydroquinone and various thiols. While starting from a different precursor, this demonstrates the feasibility of introducing thioether moieties at the 2 and 3 positions. researchgate.net A study on new synthetic (2-chloroethylthio)-1,4-naphthoquinones highlights the conjugation of a 1,4-naphthoquinone pharmacophore with an alkylating 2-chloroethylthio group, showcasing the interest in thioether-containing naphthoquinones. nih.gov

Derivative TypeNucleophileGeneral Product StructurePotential Synthetic Precursor(s)
AmineR¹R²NH2,3-Bis((R¹R²N)methyl)-1,4-naphthoquinone2,3-Dichloro-1,4-naphthoquinone
EtherR-OH2,3-Bis(alkoxymethyl)-1,4-naphthoquinone2-Hydroxy-1,4-naphthoquinone (Lawsone)
ThioetherR-SH2,3-Bis(alkylthiomethyl)-1,4-naphthoquinone1,4-Naphthohydroquinone, 2-Hydroxy-1,4-naphthoquinone

Incorporation of Heterocyclic Ring Systems via Cyclization Reactions

The two electrophilic chloromethyl groups on the this compound scaffold are ideally positioned for cyclization reactions with dinucleophiles to form fused heterocyclic systems. This strategy allows for the construction of novel polycyclic structures with potential biological activities.

Reaction with a dinucleophile such as hydrazine (B178648), ethylenediamine, or o-phenylenediamine (B120857) would lead to the formation of a new heterocyclic ring fused to the quinone system. For example, reaction with hydrazine could yield a dihydropyridazino[4,5-b]naphthalene-5,10-dione system. The synthesis of various heterocyclic compounds fused to the quinone nucleus is a common strategy in medicinal chemistry, often starting from 2,3-dichloro-1,4-naphthoquinone. nih.govresearchgate.net These reactions typically proceed through a two-step sequence of nucleophilic substitution followed by an intramolecular cyclization.

Visible-light-mediated [3+2] cycloaddition reactions of 2-hydroxy-1,4-naphthoquinones with alkynes and alkenes have been developed to synthesize naphtho[2,3-b]furan-4,9-diones, demonstrating a modern approach to forming heterocyclic systems on the naphthoquinone core. nih.gov Similar innovative strategies could be applied to this compound to access a diverse range of heterocyclic analogs.

DinucleophileResulting Heterocyclic SystemGeneral Reaction Type
Hydrazine (H₂N-NH₂)Dihydropyridazino[4,5-b]naphthalene-dioneDouble Nucleophilic Substitution and Cyclization
Ethylenediamine (H₂N-CH₂CH₂-NH₂)Dihydropyrazino[2,3-b]naphthalene-dioneDouble Nucleophilic Substitution and Cyclization
o-PhenylenediamineDihydrobenzo[g]quinoxalinedioneDouble Nucleophilic Substitution and Cyclization

Reduction or Oxidation of Side Chains

Modification of the oxidation state of the chloromethyl side chains represents another avenue for derivatization.

Reduction: The reduction of the chloromethyl groups to methyl groups would yield 2,3-dimethyl-1,4-naphthoquinone (B1194737). While direct reduction of the chloromethyl groups is plausible, the synthesis of 2,3-dimethyl-1,4-naphthoquinone is typically achieved through other routes. The resulting 2,3-dimethyl analog is itself a substrate for further reactions, such as nucleophilic additions to the side-chain. rsc.org

Oxidation: Oxidation of the chloromethyl groups could potentially lead to the formation of 2,3-diformyl-1,4-naphthoquinone or 2,3-dicarboxy-1,4-naphthoquinone, which are versatile intermediates for further derivatization. However, the quinone ring itself is sensitive to oxidation and reduction, which complicates the selective oxidation of the side chains.

Modifications of the Naphthoquinone Core

Alterations to the fundamental naphthoquinone ring system provide another layer of structural diversity for SAR studies. These modifications can be categorized into substitutions on the benzenoid ring and transformations of the quinone moiety.

Substitution Patterns on the Naphthalene (B1677914) Ring (e.g., Halogenation, Alkylation, Hydroxylation)

Introducing substituents onto the benzene (B151609) portion of the naphthoquinone core can significantly influence the electronic properties and biological activity of the molecule.

Halogenation: The aromatic ring of naphthoquinones can be halogenated through electrophilic substitution reactions. docbrown.info For example, bromination of naphthalene derivatives is a known method to introduce bromine atoms onto the aromatic core. researchgate.net Starting with a pre-substituted naphthalene could lead to halogenated versions of this compound. The presence of halogens is known to modulate the activity of naphthoquinone derivatives. sciforum.net

Alkylation: Friedel-Crafts alkylation is a classic method for introducing alkyl groups onto aromatic rings, although it has limitations when strongly deactivating groups are present. libretexts.orglibretexts.org The synthesis of alkylated naphthoquinones often involves building the molecule from an already alkylated precursor.

Hydroxylation: Hydroxylated naphthoquinones are common in nature and often serve as starting materials for synthesis. nih.gov The introduction of hydroxyl groups onto the naphthoquinone ring can be achieved through various synthetic methods, and these groups can significantly impact the redox properties and hydrogen bonding capabilities of the molecule. Research has shown that hydroxyl groups at the 5 and 8 positions are crucial for the inhibitory activity of some naphthoquinone derivatives against certain enzymes. nih.gov

Alterations to the Quinone Moiety (e.g., Reduction, Aromatization)

The quinone moiety is a key pharmacophore, and its modification can have profound effects on the compound's mechanism of action.

Reduction: The quinone ring can be reduced to a hydroquinone (B1673460). This reduction is a fundamental aspect of the biological activity of many quinones, as it can lead to the generation of reactive oxygen species through redox cycling. nih.gov The reduction can be achieved using various reducing agents. The resulting hydroquinone is often more electron-rich and can undergo different types of reactions compared to the parent quinone.

Aromatization: Aromatization of the quinone ring would lead to a dihydroxynaphthalene derivative. This transformation fundamentally changes the electronic structure and shape of the molecule, converting the planar quinone into a non-planar, fully aromatic system. This process would significantly alter the biological properties of the compound, as the ability to undergo redox cycling would be lost.

Structure-Activity Relationship Studies Correlating Structure with Mechanistic Biological Activity

The development of potent and selective bioactive compounds hinges on a thorough understanding of their structure-activity relationships (SAR). For analogs of this compound, SAR studies are crucial for elucidating the molecular features that govern their interactions with biological targets and subsequent cellular effects. These studies involve systematically modifying the parent structure and evaluating the impact of these changes on specific biological activities.

Relationship between Molecular Descriptors and Enzyme Inhibition Potency

The inhibitory activity of 1,4-naphthoquinone derivatives against various enzymes is a key area of investigation. Quantitative structure-activity relationship (QSAR) studies are often employed to correlate physicochemical properties, known as molecular descriptors, with enzyme inhibition potency. These descriptors can include electronic properties (such as charge distribution and orbital energies), steric factors (like molecular volume and shape), and hydrophobic characteristics (logP).

For instance, in a study of 2,3-disubstituted-1,4-naphthoquinones as antiplatelet agents, the lead compound, 2-chloro-3-methoxycarbonylethylcarboxamido-1,4-naphthoquinone, was found to be a potent inhibitor of cytosolic phospholipase A2 (cPLA2). nih.gov The SAR analysis revealed that the nature of the substituent at the 2- and 3-positions significantly influences the inhibitory activity. While specific molecular descriptor correlations for this compound analogs are not extensively documented in publicly available literature, general principles can be inferred from related compounds. For example, the electrophilicity of the naphthoquinone core is a critical determinant of its ability to interact with nucleophilic residues in enzyme active sites. nih.gov

A series of novel bis-naphthoquinone derivatives were synthesized and evaluated as inhibitors of several metabolic enzymes, including carbonic anhydrases (hCA I and hCA II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). nih.gov These compounds, prepared through a multi-component reaction of 2-hydroxy-1,4-naphthoquinone with aromatic aldehydes, exhibited potent inhibition in the nanomolar range. nih.gov The variations in inhibitory constants (Ki) with different aromatic aldehydes underscore the importance of the substituent's electronic and steric properties in enzyme binding. nih.gov

Table 1: Inhibition of Metabolic Enzymes by Bis-Naphthoquinone Derivatives nih.gov
CompoundSubstituent on AldehydehCA I Ki (nM)hCA II Ki (nM)AChE Ki (nM)BChE Ki (nM)
5aPhenyl45.32 ± 7.4555.16 ± 8.161.12 ± 0.213.25 ± 0.65
5b4-Methylphenyl38.14 ± 6.2846.28 ± 7.590.98 ± 0.182.89 ± 0.58
5c4-Methoxyphenyl25.48 ± 4.1930.91 ± 5.070.65 ± 0.121.95 ± 0.39
5d4-Chlorophenyl70.45 ± 9.0373.26 ± 10.253.16 ± 0.569.23 ± 1.15
5e4-Nitrophenyl4.62 ± 1.015.61 ± 1.040.13 ± 0.020.50 ± 0.10

Furthermore, studies on 1,4-naphthoquinone-1,2,3-triazole hybrids have identified these compounds as multi-kinase inhibitors, with activity against enzymes like CDK2. nih.govnih.govresearchgate.net The design of these hybrids was inspired by known kinase inhibitors, suggesting that the spatial arrangement and electronic nature of the substituents are key for fitting into the ATP-binding pocket of kinases. nih.gov

Structural Determinants for Nucleic Acid Binding Affinity and Specificity

The planar aromatic structure of the naphthoquinone ring system makes it a candidate for intercalation into DNA. nih.gov The substituents at the 2- and 3-positions play a critical role in modulating this interaction, influencing both the affinity and the mode of binding. For analogs of this compound, the chloromethyl groups are reactive electrophiles that can potentially alkylate DNA bases, leading to covalent adducts. nih.gov This dual mechanism of intercalation and alkylation can result in significant DNA damage and potent cytotoxic effects. nih.gov

Bis-intercalating agents, which contain two planar aromatic systems linked together, often exhibit high affinity for DNA. mdpi.comstrath.ac.uk While no specific studies on bis-intercalating analogs derived directly from this compound were found, the concept is applicable. For example, a novel bis(benzoquinolizinium) derivative, formed through photochemical transformation, demonstrated a high affinity for calf thymus DNA, with evidence of both mono- and bis-intercalation. researchgate.net

The nature of the linking chain and the substituents on the intercalating moieties are crucial for determining the binding affinity and sequence specificity. The length and flexibility of the linker influence the ability of the two intercalating units to span a specific number of base pairs, while the substituents can interact with the functional groups in the major or minor grooves of DNA, providing additional stability and specificity.

SAR for Cellular Target Engagement and Pathway Modulation (in vitro)

The in vitro biological activity of 2,3-disubstituted-1,4-naphthoquinone analogs has been extensively studied against various cancer cell lines. The substituents at the 2- and 3-positions are key determinants of cytotoxicity. For instance, in a series of 2,3-(substituted)-1,4-naphthoquinone derivatives, compounds with sulfur-containing groups at these positions showed significant cytotoxic potential against ovarian cancer cells. researchgate.net

In another study, a library of synthetic 2,3-disubstituted-1,4-naphthoquinones was shown to induce ROS-mediated cell death in murine fibroblasts. researchgate.net The cytotoxic activity of these compounds is often linked to their ability to undergo redox cycling, generating reactive oxygen species (ROS) that induce oxidative stress and trigger apoptotic pathways. The electronic properties of the substituents can modulate the redox potential of the naphthoquinone core, thereby influencing the rate of ROS production.

The introduction of amino groups at the 2- and 3-positions has also been a common strategy to generate potent anticancer agents. The nature of the amino substituent significantly impacts the biological activity. For example, 2-phenylamino-3-acyl-1,4-naphthoquinones have shown promising antiproliferative activity, with the acyl group playing a crucial role. mdpi.com Similarly, naphthoquinone-quinolone hybrids have demonstrated antitumor effects on breast cancer cell lines, with the specific substitution pattern on the quinolone moiety influencing the potency. nih.gov

Table 2: In Vitro Cytotoxicity of Selected 2,3-Disubstituted-1,4-Naphthoquinone Analogs
CompoundSubstituent at C2Substituent at C3Cell LineIC50 (µM)Reference
Compound 5f-Cl-SCH2CH2OHH460 (Lung)30.48 researchgate.net
Compound 8-S(CH2)2S- (cyclic)H460 (Lung)4.24 researchgate.net
Compound 5c-Cl-NHCH2CH2OHMDA-MB-231 (Breast)21.6 researchgate.net
Compound 11aHybrid with 4-quinoloneMCF-7 (Breast)~10 nih.gov
Compound 11bHybrid with 4-quinoloneMCF-7 (Breast)~12 nih.gov

Rational Design Principles for Optimized Research Tools and Probes

The 1,4-naphthoquinone scaffold is a versatile platform for the rational design of optimized research tools and probes. Its inherent fluorescence and redox properties can be fine-tuned through chemical modifications to create molecules with specific functionalities.

One area of application is the development of fluorescent probes for biological imaging. The fluorescence of 1,4-naphthoquinone derivatives can be enhanced upon binding to specific biomolecules, such as amyloid-β aggregates. nih.gov By systematically modifying the substituents on the naphthoquinone ring, it is possible to develop probes with improved blood-brain barrier penetration and specific staining of amyloid plaques, which is valuable for Alzheimer's disease research. nih.gov

The "click chemistry" approach, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful tool for the synthesis of functionalized 1,4-naphthoquinone derivatives. nih.govnih.govrsc.org This reaction allows for the efficient and specific conjugation of the naphthoquinone core to various functional groups, including targeting moieties, fluorescent tags, and other bioactive molecules. For example, 1,4-naphthoquinone-1,2,3-triazole hybrids have been designed as multi-kinase inhibitors. nih.govnih.govresearchgate.net The triazole linker, formed via click chemistry, serves as a stable and biocompatible bridge between the naphthoquinone scaffold and other pharmacophores.

Furthermore, the reactive chloromethyl groups of this compound can be exploited for the development of targeted covalent inhibitors. By incorporating a specific ligand that directs the molecule to a particular protein, the chloromethyl groups can form a covalent bond with a nearby nucleophilic residue, leading to irreversible inhibition. This strategy can enhance the potency and selectivity of the inhibitor.

The synthesis of 2,3-bis(azidomethyl)-1,4-naphthoquinone from the corresponding bis(chloromethyl) derivative would provide a versatile intermediate for click chemistry applications. This azido-functionalized naphthoquinone could be readily conjugated to a wide range of alkyne-containing molecules to generate a library of probes and targeted agents for various biological investigations.

Advanced Analytical Techniques in Characterization and Mechanism Elucidation

Hyphenated Techniques for Complex Mixture Analysis and Metabolite Identification (in vitro/cell-based)

Hyphenated analytical techniques, which couple a separation method with a detection method, are indispensable for the analysis of complex samples, such as cell lysates or in vitro reaction mixtures. These methods allow for the separation, identification, and quantification of the parent compound and its metabolites.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for identifying and quantifying non-volatile and thermally labile compounds in complex biological matrices. The high separation capability of liquid chromatography is combined with the high sensitivity and structural information provided by tandem mass spectrometry.

In the context of 2,3-Bis(chloromethyl)-1,4-naphthoquinone, LC-MS/MS would be the premier technique for in vitro and cell-based metabolite identification. While specific studies on this compound are not prevalent, the metabolic fate of similar naphthoquinones has been investigated. For instance, the in vitro metabolism of other naphthoquinones often involves reactions of the quinone moiety and any side chains. nih.gov For this compound, expected metabolic transformations would likely involve the reactive chloromethyl groups. These could undergo hydrolysis to form the corresponding dihydroxymethyl derivative or react with endogenous nucleophiles like glutathione (B108866). The naphthoquinone ring itself is also subject to metabolic modifications.

A typical LC-MS/MS workflow for metabolite identification would involve incubating this compound with liver microsomes or in cell culture, followed by extraction and analysis. The high-resolution mass spectrometry capabilities of instruments like time-of-flight (TOF) or Orbitrap analyzers would enable the determination of the elemental composition of potential metabolites. nih.gov Fragmentation patterns obtained from MS/MS experiments would then be used to elucidate the structure of these metabolites.

Table 1: Postulated In Vitro Metabolites of this compound Detectable by LC-MS/MS

Postulated MetaboliteChemical FormulaExact MassExpected Metabolic Pathway
2,3-Bis(hydroxymethyl)-1,4-naphthoquinoneC₁₂H₁₀O₄218.0579Hydrolysis of chloromethyl groups
Glutathione Conjugate (mono)C₂₂H₂₄ClN₃O₉S541.0922Glutathione-S-transferase (GST) conjugation
Glutathione Conjugate (bis)C₃₂H₃₉N₆O₁₂S₂791.2017Glutathione-S-transferase (GST) conjugation

This table is illustrative and based on known metabolic pathways of related compounds.

Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds. nih.gov For non-volatile compounds, derivatization is often required to increase their volatility. Given the reactive nature and probable low volatility of this compound and its expected metabolites, GC-MS may be less suitable for direct analysis compared to LC-MS.

However, GC-MS could be employed for the analysis of specific, smaller volatile molecules that might be produced during its degradation or reaction pathways. For instance, if the compound were to undergo complete degradation, GC-MS could be used to identify and quantify any resulting volatile fragments. The methodology generally involves an efficient extraction procedure followed by analysis. nih.gov Modern GC-MS methods can achieve good separation and linearity with correlation coefficients (R²) often exceeding 0.995. nih.gov

A validated GC-MS method would ensure specificity, accuracy, and precision for the quantitative and qualitative analysis of any suitable analytes. nih.gov The chromatographic conditions, such as the column type, temperature program, and carrier gas flow rate, would need to be optimized for the specific compounds of interest. nih.gov

Electrochemical Methods for Redox Potential and Reactivity Assessment

Electrochemical methods are pivotal in characterizing the redox behavior of quinones. These techniques can provide valuable insights into the compound's potential to undergo redox cycling, a process often linked to the biological activity of naphthoquinones. researchgate.net

Cyclic voltammetry (CV) is a widely used electrochemical technique to study the redox properties of chemical species. It provides information about the redox potentials and the reversibility of the electron transfer reactions. For naphthoquinones, CV can reveal the potentials at which the compound is reduced or oxidized. researchgate.net

The CV of this compound would likely be performed in a non-aqueous solvent with a supporting electrolyte, using a standard three-electrode setup (working, reference, and counter electrodes). The resulting voltammogram would plot the current versus the applied potential.

Differential pulse voltammetry (DPV) is another electrochemical technique that offers higher sensitivity and better resolution than cyclic voltammetry, making it suitable for quantitative analysis. openaccesspub.org In DPV, small voltage pulses are superimposed on a linear voltage ramp, and the resulting current difference is measured. openaccesspub.org This method is effective in determining the concentration of electroactive species and has been applied to the analysis of various naphthoquinones. researchgate.net

DPV could be used to determine the concentration of this compound in various samples with high sensitivity. The peak potential in a DPV experiment is related to the redox potential of the analyte, while the peak current is proportional to its concentration. researchgate.net Linear calibration curves can be established to quantify the compound, with low limits of detection often achievable. researchgate.netnih.gov

Table 2: Representative Electrochemical Data for Related 1,4-Naphthoquinones

CompoundTechniqueRedox Potential (V) vs. Ag/AgClSolvent/ElectrolyteReference
Lawsone (2-hydroxy-1,4-naphthoquinone)CVEpc1 = -0.6 V, Epc2 = -1.2 VAprotic medium researchgate.net
Juglone (5-hydroxy-1,4-naphthoquinone)DPVEp = -0.55 VAqueous buffer researchgate.net
Plumbagin (B1678898) (5-hydroxy-2-methyl-1,4-naphthoquinone)DPVEp = -0.62 VAqueous buffer researchgate.net

This table provides examples from related compounds to illustrate the type of data obtained from electrochemical analyses.

Biophysical Techniques for Ligand-Target Interaction Studies

Understanding how a compound interacts with its biological targets is crucial for elucidating its mechanism of action. Biophysical techniques can provide detailed information about these interactions, including binding affinity, thermodynamics, and stoichiometry.

For a reactive compound like this compound, which has the potential to act as an alkylating agent, studying its interaction with target proteins or DNA is of significant interest. The biological activity of many naphthoquinone derivatives is linked to their ability to interact with and inhibit enzymes or other proteins. scielo.brnih.gov

Techniques such as isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), and fluorescence spectroscopy could be employed to study these interactions. For instance, ITC can directly measure the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (binding affinity, enthalpy, and entropy). SPR can monitor binding events in real-time by detecting changes in the refractive index at a sensor surface where a target molecule is immobilized.

Molecular docking studies, a computational biophysical technique, can also be used to predict the binding mode of this compound with potential protein targets. Such studies have been used to investigate the interactions of other naphthoquinones with enzymes like phosphoinositide 3-kinase (PI3K) and cell division cycle 25 (Cdc25) phosphatases. scielo.brnih.gov These studies can highlight key interactions, such as hydrogen bonds and van der Waals forces, that stabilize the ligand-target complex. scielo.br

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) is a powerful technique used to directly measure the heat changes that occur during a binding event. By titrating a solution of the compound of interest, such as this compound, into a solution containing a potential biological target (e.g., a protein or DNA), ITC can determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment. This comprehensive thermodynamic profile provides deep insights into the forces driving the binding process.

Table 1: Representative Binding Affinity Data for a 1,4-Naphthoquinone (B94277) Derivative against MKK7 (Data presented is for illustrative purposes to demonstrate the type of information generated by binding studies)

CompoundTarget ProteinBinding Affinity (Kd)Reference
3-[(1,4-Dioxonaphthalen-2-yl)sulfanyl]propanoic acidMKK7230 nM nih.gov
NSC 95397 (2,3-bis-[(2-hydroxyethyl)thio]-1,4-naphthoquinone)MKK71.1 µM nih.gov

Application of ITC to this compound could similarly quantify its binding to proposed targets like DNA or mitochondrial proteins, confirming direct interaction and revealing the thermodynamic drivers of its biological activity. nih.gov

Surface Plasmon Resonance (SPR) for Binding Kinetics and Affinity

Surface Plasmon Resonance (SPR) is a label-free optical technique that allows for the real-time monitoring of molecular interactions. researchgate.net In an SPR experiment, one molecule (the ligand, e.g., a target protein) is immobilized on a sensor surface, and the binding partner (the analyte, e.g., this compound) is flowed over this surface. The binding event causes a change in the refractive index at the surface, which is detected and measured in real-time. researchgate.net This allows for the determination of the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd). researchgate.net

SPR is particularly valuable for characterizing both strong and weak interactions and can be used to screen compound libraries for binding activity. mdpi.com While specific SPR studies on this compound are not prominently documented, the technique is widely applied in the study of other small molecule-protein interactions, including those involving quinone-like structures. mdpi.com The data generated provides crucial information on how quickly a compound binds to its target and how long it remains bound, which are key determinants of its pharmacological effect.

Table 2: Illustrative Kinetic Parameters Obtainable from SPR Analysis (This table presents hypothetical data to demonstrate the typical output of an SPR experiment)

AnalyteLigandAssociation Rate (ka) (M-1s-1)Dissociation Rate (kd) (s-1)Affinity (Kd) (M)
Compound XTarget Protein Y1.5 x 1042.3 x 10-31.53 x 10-7

For a reactive compound like this compound, which can form covalent bonds, SPR can be adapted to study the kinetics of this irreversible interaction, providing insights into its alkylating potential towards specific biological targets.

Thermal Shift Assays (TSA) for Target Engagement and Stability

Thermal Shift Assays (TSA), also known as differential scanning fluorimetry, are used to assess the thermal stability of a protein in the presence and absence of a ligand. researchgate.net The principle is that ligand binding typically stabilizes the protein structure, leading to an increase in its melting temperature (Tm). researchgate.net This change in Tm is monitored using a fluorescent dye that binds to exposed hydrophobic regions of the protein as it unfolds upon heating. researchgate.net

TSA is a valuable tool for confirming target engagement within a complex biological sample and for screening compounds to identify those that bind to a protein of interest. While specific TSA data for this compound is not available, its application would involve incubating the compound with a putative protein target, such as thymidine (B127349) kinase or mitochondrial proteins, and measuring the shift in the protein's melting temperature. nih.gov A significant positive shift in Tm would provide strong evidence of direct binding and target engagement.

Table 3: Representative Data from a Thermal Shift Assay (This table shows example data illustrating the stabilization effect of a ligand on a target protein)

ConditionMelting Temperature (Tm) (°C)Shift in Tm (ΔTm) (°C)
Protein Z alone45.2-
Protein Z + Compound Y49.7+4.5

Advanced Microscopy for Cellular Localization and Dynamics (in vitro studies)

Understanding where a compound localizes within a cell and how it moves is critical to deciphering its mechanism of action. Advanced microscopy techniques offer the ability to visualize these processes with high spatial and temporal resolution.

Confocal Laser Scanning Microscopy

Confocal Laser Scanning Microscopy (CLSM) is a high-resolution optical imaging technique used to create sharp, detailed images of a specimen by rejecting out-of-focus light. This technique is particularly useful for examining the subcellular localization of fluorescent compounds or molecules labeled with fluorescent probes.

Given that some naphthoquinone derivatives possess intrinsic fluorescence, CLSM could potentially be used to directly visualize the uptake and distribution of this compound within cancer cells. Studies on other fluorescent quinones, such as anthracyclines, have successfully used CLSM to reveal their accumulation in specific organelles, like the nucleus and mitochondria, and to observe differences in distribution in drug-resistant cell lines. Such a study on this compound could provide visual confirmation of its interaction with mitochondrial and nuclear compartments, consistent with its known effects on DNA synthesis and mitochondrial respiration. nih.gov

Super-Resolution Microscopy (e.g., STORM, PALM)

Super-resolution microscopy encompasses a group of techniques that bypass the diffraction limit of light, enabling visualization of cellular structures at the nanoscale. scielo.br Methods like Stochastic Optical Reconstruction Microscopy (STORM) and Photoactivated Localization Microscopy (PALM) achieve this by sequentially activating and imaging sparse subsets of photoswitchable fluorophores, allowing their precise localization. scielo.br

The application of STORM or PALM to study this compound would likely require tagging the molecule with a suitable photoswitchable dye. This would allow for unprecedented resolution in determining its precise localization, for instance, whether it binds to specific sub-mitochondrial structures or particular regions of chromatin. This level of detail is beyond the reach of conventional microscopy and could reveal novel aspects of its mechanism of action.

Live-Cell Imaging Techniques

Live-cell imaging allows for the observation of dynamic cellular processes in real-time. By using fluorescent probes for specific cellular events or components, the effect of a compound can be monitored as it happens. For this compound, live-cell imaging could be employed to study its dynamic effects on cells. For example, by using fluorescent sensors for reactive oxygen species (ROS), the kinetics of ROS production following treatment with the compound could be visualized and quantified. Similarly, fluorescent reporters for mitochondrial membrane potential could be used to observe the compound's impact on mitochondrial function in real-time. These dynamic studies provide a deeper understanding of the sequence of cellular events triggered by the compound, from its initial interaction with the cell to the ultimate biological outcome.

Future Research Directions and Perspectives on 2,3 Bis Chloromethyl 1,4 Naphthoquinone

Emerging Synthetic Strategies and Methodologies for Naphthoquinone Derivatives

The synthesis of 2,3-disubstituted-1,4-naphthoquinones is a well-established area of organic chemistry, with 2,3-dichloro-1,4-naphthoquinone being a common and versatile starting material. nih.govasianpubs.org The development of novel synthetic methodologies continues to be a vibrant area of research, aimed at improving efficiency, selectivity, and access to a wider diversity of derivatives.

Future synthetic strategies for 2,3-Bis(chloromethyl)-1,4-naphthoquinone and its analogues could focus on:

Direct and Selective Chloromethylation: Developing novel and efficient methods for the direct introduction of chloromethyl groups onto the naphthoquinone core would be a significant advancement. This could involve exploring new reagents and catalytic systems that offer high regioselectivity and yield.

Functional Group Interconversion: Starting from more readily available 2,3-disubstituted naphthoquinones, such as those with hydroxyl or amino groups, the development of robust methods for their conversion to chloromethyl groups would provide an alternative synthetic route.

Green Chemistry Approaches: The use of environmentally benign solvents, catalysts, and reaction conditions is a growing trend in chemical synthesis. Future work should aim to develop greener synthetic routes to this compound and other derivatives, minimizing waste and the use of hazardous reagents. researchgate.net

Combinatorial Synthesis: The generation of libraries of related compounds with variations in the substituents at the 2 and 3 positions is crucial for structure-activity relationship (SAR) studies. The development of efficient combinatorial synthesis strategies would accelerate the discovery of new lead compounds.

Starting MaterialReagent/ConditionProductReference
2,3-dichloro-1,4-naphthoquinoneSubstituted amines2-amino-3-chloro-1,4-naphthoquinone derivatives asianpubs.org
2,3-dibromo-1,4-naphthoquinoneTerminal alkynes, Palladium catalyst2,3-diyne-1,4-naphthoquinone derivatives researchgate.net
2-hydroxy-1,4-naphthoquinone (B1674593) (Lawsone)Aldehydes, Amines3-(aminomethyl)-2-hydroxy-1,4-naphthoquinone derivatives nih.gov
1,4-benzoquinone3,4-dichlorothiophene 1,1-dioxide, then oxidation6,7-dichloro-1,4-naphthoquinone rsc.org

Exploration of Novel Biological Targets and Underexplored Mechanistic Pathways

The biological activity of many naphthoquinones is attributed to their ability to act as electrophiles and to participate in redox cycling, leading to the generation of reactive oxygen species (ROS). nih.gov The chloromethyl groups of this compound are expected to be highly reactive towards nucleophilic residues in biomolecules such as proteins and DNA. This reactivity opens up avenues for exploring novel biological targets and mechanistic pathways.

Future research in this area should focus on:

Alkylation of DNA and Proteins: The chloromethyl groups can act as alkylating agents, potentially forming covalent adducts with DNA bases and amino acid residues in proteins. wikipedia.org This can lead to the formation of highly electrophilic quinone methide intermediates, which are known to alkylate DNA, particularly at purine (B94841) residues. jhu.edunih.govresearchgate.netnih.gov A key area of future investigation will be to identify the specific DNA sequences and protein targets that are preferentially alkylated by this compound and to understand the downstream cellular consequences.

Inhibition of Key Enzymes: Naphthoquinones have been shown to inhibit a variety of enzymes, including topoisomerases, cyclooxygenase-2 (COX-2), and proteasomes. nih.govmdpi.comnih.gov The high reactivity of this compound makes it a candidate for irreversible inhibition of enzymes through covalent modification of active site residues. Future studies should screen this compound against a panel of clinically relevant enzymes to identify novel targets.

Modulation of Signaling Pathways: The interaction of this compound with cellular targets can lead to the modulation of various signaling pathways involved in cell proliferation, apoptosis, and inflammation. For instance, some naphthoquinone derivatives have been shown to affect the PI3K and Wnt/β-catenin signaling pathways. nih.govresearchgate.net A comprehensive investigation of the effects of this compound on key signaling pathways will be crucial for understanding its mechanism of action.

Antimicrobial and Antiparasitic Activity: Naphthoquinones have demonstrated significant activity against a range of pathogens. asianpubs.org The potential of this compound as an antimicrobial or antiparasitic agent, likely acting through the alkylation of essential biomolecules in these organisms, warrants further investigation.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and development. nih.gov These computational tools can be used to predict the biological activity, toxicity, and pharmacokinetic properties of novel compounds, thereby accelerating the identification of promising drug candidates.

For this compound and its derivatives, AI and ML can be leveraged to:

Develop Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models can be built to correlate the structural features of a series of naphthoquinone derivatives with their biological activity. researchgate.net These models can then be used to predict the activity of new, unsynthesized compounds, guiding the design of more potent and selective analogues.

Predict Biological Targets: Computational methods, including molecular docking and machine learning-based approaches, can be used to predict the potential biological targets of this compound. mdpi.comnih.govresearchgate.netfrontiersin.org This can help to prioritize experimental validation and to elucidate the compound's mechanism of action.

Virtual Screening: Large virtual libraries of naphthoquinone derivatives can be screened against known protein targets to identify potential hits. nih.gov This can significantly reduce the time and cost associated with experimental high-throughput screening.

Toxicity Prediction: AI and ML models can be trained to predict the potential toxicity of new compounds, allowing for the early identification and deselection of candidates with unfavorable safety profiles. mdpi.com

Computational ApproachApplication in Naphthoquinone ResearchReference
Molecular DockingPredicting binding modes and affinities to target proteins like COX-2 and PI3K. mdpi.comnih.gov
QSARCorrelating electronic and physicochemical descriptors with anticancer activity. researchgate.net
Machine LearningPredicting anticancer drug activity and identifying potential drug combinations. nih.govfao.org
Network PharmacologyIdentifying potential targets and understanding the molecular mechanisms of action. nih.gov

Development of Advanced Probes and Tools for Systems Chemical Biology

The reactive nature of this compound makes it an ideal candidate for the development of chemical probes to study biological systems. bohrium.com Chemical probes are small molecules that can be used to selectively label and visualize biomolecules, providing insights into their function and localization within cells.

Future research in this area could involve:

Activity-Based Protein Profiling (ABPP): this compound could be used as a reactive scaffold for the development of activity-based probes. These probes can be used to identify the specific protein targets of the compound in a complex biological sample, providing a global view of its interactions.

Fluorescent Probes: By attaching a fluorescent dye to the this compound scaffold, it would be possible to create probes for visualizing the localization of the compound and its targets within living cells. rsc.org Light-controlled activation of such probes could offer spatiotemporal control over protein labeling. bohrium.comnih.gov

Affinity-Based Probes: The naphthoquinone core could be functionalized with a "handle" for affinity purification, such as biotin (B1667282). This would allow for the isolation and identification of proteins that interact with the compound.

Systems Biology Approaches: The data generated from the use of these chemical probes can be integrated with other "omics" data (e.g., genomics, proteomics, metabolomics) to build a comprehensive understanding of the effects of this compound on cellular networks. researchgate.net

Interdisciplinary Approaches and Collaborative Research Opportunities

The successful development of this compound and its derivatives as therapeutic agents or research tools will require a highly interdisciplinary approach, involving collaborations between chemists, biologists, computational scientists, and clinicians.

Key areas for collaborative research include:

Academia-Industry Partnerships: Collaborations between academic research groups with expertise in naphthoquinone chemistry and biology, and pharmaceutical companies with drug development capabilities, will be essential to translate basic research findings into clinical applications.

Consortia for Drug Discovery: The formation of research consortia focused on the development of quinone-based drugs could pool resources and expertise, accelerating progress in the field.

Open Science Initiatives: Sharing data and research tools through open science platforms can foster collaboration and avoid duplication of effort.

Integration of Computational and Experimental Approaches: A close collaboration between computational chemists and experimental biologists will be crucial for the iterative cycle of compound design, synthesis, and biological evaluation. frontiersin.orgresearchgate.net

Q & A

Q. What are the optimal synthetic strategies for preparing 2,3-bis(chloromethyl)-1,4-naphthoquinone and its derivatives?

The synthesis typically involves nucleophilic substitution reactions using 2,3-dichloro-1,4-naphthoquinone as a precursor. For example, thiolated derivatives can be synthesized by reacting 2,3-dichloro-1,4-naphthoquinone with thiols (e.g., 2-mercaptoethanol) in acetone under mild conditions (room temperature, 1–24 hours) . Microwave-assisted methods improve yields (78–91%) for amino acid–naphthoquinone derivatives by optimizing stoichiometry and base selection (e.g., NaHCO₃) . Key parameters include solvent choice (acetonitrile or chloroform), reaction time, and molar ratios of reactants .

Q. How do chloromethyl substituents influence the reactivity of 1,4-naphthoquinone derivatives?

The chloromethyl groups at positions 2 and 3 enhance electrophilicity, enabling facile nucleophilic substitution with sulfur-, oxygen-, or nitrogen-based nucleophiles. This reactivity is critical for generating bioactive hybrids, such as thioethers or amino acid conjugates, which modulate redox activity and cellular targeting . The electron-withdrawing effect of chlorine also stabilizes the quinone moiety, promoting redox cycling and ROS generation .

Q. What analytical techniques are essential for characterizing this compound derivatives?

  • Spectrophotometry : Quantification using chromogenic agents (e.g., o-aminobenzenethiol) at specific wavelengths (790 nm for 1,4-naphthoquinones) ensures sensitivity (1–27 µg/L range) .
  • Cyclic Voltammetry : Assesses redox behavior, showing quasi-reversible peaks indicative of stable semiquinone intermediates .
  • X-ray Crystallography : Resolves substituent conformations (e.g., anti-parallel chlorine alignment to minimize steric clashes) .

Advanced Research Questions

Q. What molecular mechanisms underlie the anticancer activity of this compound derivatives?

These derivatives induce ROS-mediated apoptosis by disrupting mitochondrial membrane potential and activating stress kinases (p38 MAPK, JNK) while suppressing pro-survival pathways (ERK, STAT3) . For example, 2,3-epoxy derivatives (EPDMNQ/ENDMNQ) selectively kill liver cancer cells (Hep3B, IC₅₀ < 10 µM) but spare normal cells, a effect reversed by ROS scavengers like NAC . Structure-activity relationships (SAR) suggest that sulfonyl and methoxy groups enhance tumor specificity .

Q. How can researchers design derivatives to overcome chemoresistance in cancer models?

  • Multi-targeting hybrids : Incorporate sulfur or amino acid moieties to engage diverse pathways (e.g., DNA alkylation and ROS generation) .
  • Modulate redox potential : Adjust substituents (e.g., methoxy groups) to balance ROS production and arylating capacity, avoiding excessive toxicity .
  • Leverage computational docking : Predict interactions with oncogenic targets (e.g., Ras or STAT3) to prioritize derivatives with high binding affinity .

Q. How should contradictions in toxicity data between in vitro and in vivo studies be addressed?

  • Tissue-specific metabolism : Use liver microsome assays to identify detoxification pathways (e.g., cytochrome P450-mediated oxidation) .
  • ROS modulation : Titrate derivatives to achieve sub-cytotoxic ROS levels that trigger apoptosis without overwhelming cellular antioxidants .
  • Comparative models : Validate findings across cell lines (e.g., HepG2 vs. L-02) and animal models to account for microenvironmental factors .

Q. What computational approaches predict the redox behavior and biological targets of these derivatives?

  • DFT calculations : Model HOMO/LUMO energies to predict electron transfer efficiency and semiquinone stability .
  • Molecular docking : Screen against protein databases (e.g., PDB) to identify interactions with kinases (MAPK) or transcription factors (STAT3) .
  • QSAR models : Corrogate substituent electronegativity with ROS generation capacity using datasets from analogues like DMNQ .

Q. What solvent systems optimize the redox cycling efficiency of 1,4-naphthoquinone derivatives?

Polar aprotic solvents (e.g., DMSO) enhance solubility and redox activity, while aqueous buffers (pH 7.4) mimic physiological conditions. Preferential solvation studies in binary mixtures (e.g., ethanol/water) reveal solvent-dependent spectral shifts, guiding formulation for in vivo stability .

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Reactant of Route 1
2,3-Bis(chloromethyl)-1,4-naphthoquinone
Reactant of Route 2
2,3-Bis(chloromethyl)-1,4-naphthoquinone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.